molecular formula C6H8O B163128 3-Hexyn-2-one CAS No. 1679-36-3

3-Hexyn-2-one

Cat. No.: B163128
CAS No.: 1679-36-3
M. Wt: 96.13 g/mol
InChI Key: LTAPKZGQTMVYMX-UHFFFAOYSA-N
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Description

3-Hexyn-2-one (CAS 1679-36-3) is a terminal alkyne-containing ketone that serves as a versatile building block in organic synthesis. With the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol, this compound is a clear, yellow to colorless liquid . Its structure, featuring a carbonyl group adjacent to a carbon-carbon triple bond, makes it a valuable substrate for various carbon-carbon bond-forming reactions, including metal-catalyzed couplings and nucleophilic additions. It is particularly useful for constructing complex molecular architectures in pharmaceutical and natural product research . This compound is characterized by a boiling point of 68°C (at 50 mmHg) and a flash point of 39°C, classifying it as a flammable liquid . It has a density of approximately 0.88 g/mL and a refractive index of 1.440-1.442 . Researchers must adhere to strict safety protocols: this compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and is highly flammable . Appropriate personal protective equipment (PPE) and engineering controls are essential. It is often packaged in glass bottles and should be stored in a cool, dark place, preferably at room temperature or below . WARNING: This product is intended for research purposes only. It is not approved for use in humans or animals, either as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPKZGQTMVYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075114
Record name 3-Hexyn-2-one
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-36-3
Record name 3-Hexyn-2-one
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Record name 3-Hexyn-2-one
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Record name 3-Hexyn-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyn-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hexyn-2-one, a valuable compound in organic synthesis. The information is presented to be a key resource for researchers, scientists, and professionals in drug development, offering easily accessible data and insights.

Core Chemical Properties

This compound is a colorless to reddish-green clear liquid.[1][2] It is classified as a flammable liquid and is harmful if swallowed.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₈O[1][3][4][5]
Molecular Weight 96.13 g/mol [1][3][4][5]
CAS Number 1679-36-3[1][3][6]
Density 0.880 g/mL[7]
Refractive Index 1.441[7]
Purity >95.0% (GC)[1][2]

Chemical Structure

The structural details of this compound are fundamental to understanding its reactivity and potential applications.

Identifiers and Representations
IdentifierValueSource(s)
IUPAC Name hex-3-yn-2-one[3]
Synonyms 1-Butynyl Methyl Ketone[1][2]
SMILES CCC#CC(=O)C[3][5][7][8]
InChI InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3[3]
InChIKey LTAPKZGQTMVYMX-UHFFFAOYSA-N[3]

Molecular Visualization

Caption: Ball-and-stick model of the this compound molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the literature points to several synthetic strategies. Chiral hex-5-yn-2-ones, which are structurally related, have been synthesized from chiral Weinreb pentynamides.[9] Another general approach for similar compounds involves the oxidation of the corresponding alcohols.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are not provided here, it is known that 13C NMR data is available for this compound.[3] Researchers requiring detailed spectral information are advised to consult specialized chemical databases.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[10]

Hazard Identification
  • GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye damage (H318).[3] Some reports also indicate it can be toxic if swallowed (H301) and harmful in contact with skin (H312).[2][3]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[2][10] Use only non-sparking tools and take precautionary measures against static discharge.[2][10] Wear protective gloves, eye protection, and face protection.[2][10]

Handling and Storage
  • Handling: Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2][10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[2][10] Keep cool and store locked up.[2][10]

Reactivity and Applications

The reactivity of this compound is largely dictated by the presence of the ketone and alkyne functional groups. These groups allow for a variety of chemical transformations, making it a useful intermediate in organic synthesis. For instance, the related compound 3-hexyne is used in organometallic synthesis.[11] While specific applications for this compound are not detailed in the provided results, its structural motifs are found in precursors to complex molecules like photosynthetic hydroporphyrins.[9]

References

Spectroscopic Profile of 3-Hexyn-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hexyn-2-one, a key intermediate in various synthetic pathways. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and data visualizations.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3s3HH-1 (CH₃-C=O)
~2.2q2HH-5 (CH₂-CH₃)
~1.1t3HH-6 (CH₂-CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~185C-2 (C=O)
~90C-4 (C≡C)
~80C-3 (C≡C)
~30C-1 (CH₃-C=O)
~14C-5 (CH₂)
~12C-6 (CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H (sp³) stretch
~2240MediumC≡C stretch
~1680StrongC=O stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
96Moderate[M]⁺ (Molecular Ion)
81Moderate[M - CH₃]⁺
67Strong[M - C₂H₅]⁺ or [M - COCH₃]⁺
53Moderate[C₄H₅]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • For ¹H NMR, a standard pulse sequence is employed. Data is typically acquired over 16-32 scans.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the clean salt plates is acquired first.

  • The sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

  • A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate key spectroscopic features and relationships for this compound.

HNMR_Assignments ¹H NMR Signal Assignments for this compound cluster_structure Structure of this compound cluster_signals Proton Signals H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3 H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3 H1 H-1 (s, ~2.3 ppm) H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3->H1  (1)   H5 H-5 (q, ~2.2 ppm) H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3->H5  (5)   H6 H-6 (t, ~1.1 ppm) H3C(1)-C(2)(=O)-C(3)≡C(4)-C(5)H2-C(6)H3->H6  (6)  

Caption: ¹H NMR signal assignments for this compound.

IR_Functional_Groups Key IR Absorptions of this compound cluster_absorptions Characteristic Vibrational Modes This compound This compound C=O Stretch C=O Stretch This compound->C=O Stretch ~1680 cm⁻¹ (Strong) C≡C Stretch C≡C Stretch This compound->C≡C Stretch ~2240 cm⁻¹ (Medium) C-H Stretch (sp³) C-H Stretch (sp³) This compound->C-H Stretch (sp³) ~2950-2850 cm⁻¹ (Medium)

Caption: Key IR absorption bands of this compound.

MS_Fragmentation Mass Spectrometry Fragmentation of this compound cluster_fragments Major Fragment Ions Molecular Ion\n[C₆H₈O]⁺˙\nm/z = 96 Molecular Ion [C₆H₈O]⁺˙ m/z = 96 Fragment 1 Fragment 1 Molecular Ion\n[C₆H₈O]⁺˙\nm/z = 96->Fragment 1 Loss of CH₃ radical Fragment 2 Fragment 2 Molecular Ion\n[C₆H₈O]⁺˙\nm/z = 96->Fragment 2 Loss of C₂H₅ radical or loss of COCH₃ radical Fragment 3 Fragment 3 Molecular Ion\n[C₆H₈O]⁺˙\nm/z = 96->Fragment 3 α-cleavage Fragment 1\n[M - CH₃]⁺\nm/z = 81 Fragment 1 [M - CH₃]⁺ m/z = 81 Fragment 2\n[M - C₂H₅]⁺ or [M - COCH₃]⁺\nm/z = 67 Fragment 2 [M - C₂H₅]⁺ or [M - COCH₃]⁺ m/z = 67 Fragment 3\n[CH₃CO]⁺\nm/z = 43 Fragment 3 [CH₃CO]⁺ m/z = 43

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

An In-depth Technical Guide to the Physical Properties of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Hexyn-2-one, specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who may be working with this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that the reported boiling point is at a reduced pressure. An estimated boiling point at standard atmospheric pressure has been calculated for practical applications.

Physical PropertyValueConditions
Boiling Point (Experimental) 67-68 °Cat 50 mmHg
Boiling Point (Estimated) ~145-147 °Cat 760 mmHg (Standard Pressure)
Density 0.880 g/mLNot specified, assumed to be at or near 20-25°C

Note: The boiling point at standard pressure is an estimation and should be confirmed experimentally for high-precision applications.

Experimental Protocols

Determination of Boiling Point (Micro-scale Method)

A common and effective method for determining the boiling point of a small sample of a liquid is the micro-boiling point or Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube or sample vial

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

  • The test tube is securely attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • The thermometer and attached sample tube are then placed into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating oil, ensuring a uniform temperature.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • The atmospheric pressure in the laboratory should be recorded at the time of the measurement. If the measurement is not performed at standard pressure (760 mmHg), a pressure correction can be applied.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • The sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The clean and dry pycnometer is first weighed accurately on the analytical balance (m_pyc).

  • The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the mark on the pycnometer, ensuring no air bubbles are present. The outside is carefully dried.

  • The pycnometer filled with water is weighed (m_pyc+water).

  • The weight of the water is determined (m_water = m_pyc+water - m_pyc).

  • The volume of the pycnometer can be calculated using the known density of water at that temperature (V = m_water / ρ_water).

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound.

  • The same procedure of bringing the pycnometer to thermal equilibrium in the water bath is followed.

  • The pycnometer filled with the sample is weighed (m_pyc+sample).

  • The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc).

  • The density of this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = m_sample / V).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Finalization A Obtain pure sample of this compound B Calibrate measurement instruments (thermometer, balance) A->B C Perform micro-boiling point experiment B->C G Calibrate pycnometer with distilled water B->G D Record temperature at which liquid enters capillary C->D E Record atmospheric pressure D->E F Apply pressure correction if necessary E->F J Compile and report final values with experimental conditions F->J H Measure mass of a known volume of this compound at a constant temperature G->H I Calculate density (mass/volume) H->I I->J

Workflow for Physical Property Determination

An In-depth Technical Guide to 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Hexyn-2-one, including its IUPAC nomenclature, synonyms, and detailed physicochemical and spectroscopic data. The information presented herein is intended to support research and development activities in the fields of chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure illustrated above is systematically named hex-3-yn-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name is derived from the six-carbon alkane chain ("hex"), the presence of a carbon-carbon triple bond starting at the third carbon ("-3-yn-"), and a ketone functional group at the second carbon ("-2-one").

Synonyms:

This compound is also known by several other names, which are frequently encountered in chemical literature and databases. These include:

  • 1-Butynyl Methyl Ketone[1]

  • 2-Oxo-3-hexyne

  • Methyl 1-butynyl ketone

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1679-36-3 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
Density 0.880 g/mL
Boiling Point 67-68 °C at 50 mmHg
Refractive Index 1.441
InChI Key LTAPKZGQTMVYMX-UHFFFAOYSA-N[1]
SMILES CCC#CC(=O)C[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are proprietary, typical chemical shifts for structurally similar compounds suggest the following approximate values.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.3s3H-C(=O)CH₃
~2.2q2H-C≡C-CH₂-
~1.1t3H-CH₂-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~185C=O
~90-C≡C-
~80-C≡C-
~30-C(=O)CH₃
~13-CH₂-
~12-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands, indicative of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2870Medium-StrongC-H (sp³) stretch
~2250-2200MediumC≡C stretch
~1680-1670StrongC=O stretch (conjugated)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityProposed Fragment
96Moderate[M]⁺ (Molecular Ion)
81Moderate[M - CH₃]⁺
67Strong[M - C₂H₅]⁺
53Moderate[C₄H₅]⁺
43Strong (Base Peak)[CH₃CO]⁺

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 3-hexyn-2-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.

Synthesis of this compound via Swern Oxidation of 3-Hexyn-2-ol

This protocol is a representative procedure for the Swern oxidation of a secondary alkynyl alcohol.

Materials:

  • 3-Hexyn-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve 3-hexyn-2-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Quenching and Work-up: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical classification of this compound and the experimental workflow for its synthesis.

chemical_classification Organic Compound Organic Compound Carbonyl Compound Carbonyl Compound Organic Compound->Carbonyl Compound Alkyne Alkyne Organic Compound->Alkyne Ketone Ketone Carbonyl Compound->Ketone Alkynone Alkynone Ketone->Alkynone Alkyne->Alkynone This compound This compound Alkynone->this compound synthesis_workflow cluster_reagents Reagents & Starting Material cluster_procedure Experimental Procedure cluster_product Final Product 3-Hexyn-2-ol 3-Hexyn-2-ol B Addition of 3-Hexyn-2-ol 3-Hexyn-2-ol->B Oxalyl Chloride Oxalyl Chloride A Activation of DMSO with Oxalyl Chloride at -78°C Oxalyl Chloride->A DMSO DMSO DMSO->A Triethylamine Triethylamine C Addition of Triethylamine Triethylamine->C A->B B->C D Aqueous Work-up C->D E Extraction with Dichloromethane D->E F Drying and Concentration E->F G Purification by Chromatography F->G 3-Hexyn-2-one_product This compound G->3-Hexyn-2-one_product

References

An In-depth Technical Guide to 3-Hexyn-2-one (CAS: 1679-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyn-2-one, a member of the ynone class of organic compounds. While specific biological data for this compound is limited in publicly accessible literature, this document extrapolates its potential applications in drug discovery and chemical synthesis based on the known reactivity and utility of the ynone scaffold.[1] This guide covers the physicochemical properties, a detailed hypothetical synthesis protocol, and potential applications in medicinal chemistry, supported by structured data tables and workflow diagrams to facilitate understanding and further research.

Introduction

This compound, with the CAS number 1679-36-3, is a simple yet versatile building block in organic synthesis.[2][3] Its structure, featuring a conjugated system of a ketone and an alkyne, makes it a valuable intermediate for creating more complex molecular architectures.[1] Ynones, or α,β-acetylenic ketones, are recognized for their broad reactivity, participating in reactions such as Michael additions and cycloadditions to form diverse structural motifs with potential biological activities.[1] This guide aims to provide researchers with a foundational understanding of this compound, enabling its consideration in synthetic and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 1679-36-3[2][3]
Molecular Formula C₆H₈O[2][3]
Molecular Weight 96.13 g/mol [2][3]
Appearance Colorless to red to green clear liquid[3]
Purity >95.0% (GC)[3]
Synonyms 1-Butynyl Methyl Ketone[3]

Synthesis of this compound: A Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
1-ButyneC₄H₆54.09
n-Butyllithium (n-BuLi)C₄H₉Li64.06
Acetic Anhydride(CH₃CO)₂O102.09
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Diethyl ether (Et₂O), anhydrous(C₂H₅)₂O74.12
Saturated aqueous NH₄Cl--
Saturated aqueous NaHCO₃--
Brine--
Anhydrous MgSO₄--
Experimental Procedure

Step 1: Lithiation of 1-Butyne

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

  • Bubble 1-butyne (1.0 equivalent) through the solution via a cannula.

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

Step 2: Acylation to form this compound

  • To the solution of lithium 1-butynide from Step 1, slowly add acetic anhydride (1.2 equivalents) dropwise via a syringe, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Synthesis Workflow Diagram

G Synthesis of this compound Workflow cluster_0 Step 1: Lithiation of 1-Butyne cluster_1 Step 2: Acylation and Workup A Dissolve 1-Butyne in anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Stir for 1 hour at -78 °C C->D E Add Acetic Anhydride at -78 °C D->E Lithium 1-butynide intermediate F Warm to RT and stir for 12h E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash with aq. NaHCO3 and Brine H->I J Dry, Concentrate, and Purify I->J K Final Product J->K Pure this compound

Caption: A workflow diagram illustrating the hypothetical two-step synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The ynone functional group is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[5][6] While specific studies on this compound are scarce, its potential can be inferred from the broader applications of ynones in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

Ynones are valuable precursors for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[1] The electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon allows for a variety of nucleophilic additions and cycloaddition reactions.

G Reactivity of the Ynone Scaffold cluster_reactions Potential Synthetic Transformations cluster_products Resulting Bioactive Scaffolds Ynone This compound (Ynone) Michael Michael Addition (e.g., with thiols, amines) Ynone->Michael Nucleophilic Attack at β-carbon Cyclo Cycloaddition (e.g., [3+2] with azides) Ynone->Cyclo Participation in pericyclic reactions Hetero Heterocycle Formation (e.g., pyrazoles, isoxazoles) Ynone->Hetero Reaction with binucleophiles Products Functionalized Ketones Triazoles Pyrazoles/Isoxazoles Michael->Products:f0 Cyclo->Products:f1 Hetero->Products:f2

Caption: A diagram illustrating the key reaction pathways of the ynone scaffold leading to diverse molecular structures.

Potential Biological Activities

Derivatives of various ketone-containing scaffolds have been investigated for a range of biological activities. Although no specific data exists for this compound, related structures suggest potential areas for future investigation. For instance, some ketone derivatives have been explored for their anti-inflammatory and antimicrobial properties. A systematic biological evaluation of this compound and its derivatives could uncover novel therapeutic potential.

Conclusion

This compound is a readily accessible ynone with significant potential as a building block in organic synthesis and drug discovery. While direct biological data for this compound is currently lacking, the known reactivity of the ynone scaffold suggests that this compound could serve as a valuable precursor to a variety of biologically active molecules. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this versatile compound. Further investigation into the synthesis of its derivatives and their subsequent biological screening is warranted to fully unlock the potential of this compound in medicinal chemistry.

References

A Technical Overview of 3-Hexyn-2-one: Molecular Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of small molecules is paramount. This technical guide provides a concise summary of the molecular formula and weight of 3-Hexyn-2-one, a ketone and alkyne functionalized organic compound.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This information is critical for a variety of applications, including reaction stoichiometry, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₆H₈O[1][2][3]
Molecular Weight 96.13 g/mol [1][2][3]
Monoisotopic Mass 96.057514874 Da[3]

Chemical Structure

The structural arrangement of atoms within this compound is a key determinant of its chemical reactivity and biological activity. The molecule features a six-carbon chain with a ketone functional group at the second carbon and a carbon-carbon triple bond (alkyne) starting at the third carbon.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 3-Hexyn-2-one: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-2-one, a member of the alkynyl ketone family, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, comprising a reactive ketone and an internal alkyne, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of this compound, with a focus on providing practical information for researchers in the chemical and pharmaceutical sciences. While direct biological activity data for this compound is not extensively documented in publicly available literature, its utility as a precursor in the synthesis of bioactive molecules underscores its importance in the drug development pipeline.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The following table summarizes key suppliers and product specifications.

SupplierProduct Name/SynonymCAS NumberTypical PurityAvailable Quantities
TCI Chemicals This compound / 1-Butynyl Methyl Ketone1679-36-3>95.0% (GC)1 mL, 5 mL
CymitQuimica This compound1679-36-3>95.0%(GC)1ml, 5ml
Thermo Scientific Chemicals This compound1679-36-397%2 g, 10 g
Fisher Scientific This compound1679-36-397%-
Santa Cruz Biotechnology This compound1679-36-3--

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, with data compiled from various chemical databases and supplier specifications.[1]

PropertyValue
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
CAS Number 1679-36-3
IUPAC Name hex-3-yn-2-one
Synonyms 1-Butynyl Methyl Ketone
Appearance Colorless to yellow liquid
Boiling Point Not specified
Density Not specified
Refractive Index Not specified

Synthesis of this compound

The most common and well-documented method for the preparation of this compound is through the oxidation of the corresponding secondary alcohol, 3-Hexyn-2-ol. Several reliable oxidation protocols can be employed, with the choice depending on the desired scale, available reagents, and sensitivity of the substrate. Detailed experimental protocols for three such methods are provided below.

Experimental Protocols for the Oxidation of 3-Hexyn-2-ol

The following protocols are adapted from established procedures for the oxidation of secondary alkynyl alcohols and can be applied to the synthesis of this compound.[2][3]

1. Swern Oxidation

This method utilizes a dimethyl sulfoxide (DMSO)-based oxidizing agent activated by oxalyl chloride, offering mild reaction conditions.

  • Materials and Reagents:

    • 3-Hexyn-2-ol

    • Anhydrous dichloromethane (DCM)

    • Oxalyl chloride

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Water

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add anhydrous DMSO (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of 3-Hexyn-2-ol (1.0 eq.) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture for 45 minutes at -78 °C.

    • Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick.

    • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Safety Precautions:

    • The reaction should be performed in a well-ventilated fume hood as toxic carbon monoxide is evolved.

    • Oxalyl chloride is corrosive and reacts violently with water.

    • Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. Glassware should be quenched with bleach to neutralize the smell.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Reagents 3-Hexyn-2-ol DCM, Oxalyl Chloride DMSO, TEA Activation Activation of DMSO with Oxalyl Chloride at -78 °C Reagents->Activation Addition Addition of 3-Hexyn-2-ol at -78 °C Activation->Addition Base Addition of TEA at -78 °C Addition->Base Warm Warm to RT Base->Warm Quench Quench with Water Warm->Quench Extract Extraction with DCM Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Swern Oxidation Workflow

2. Jones Oxidation

This method employs a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.

  • Materials and Reagents:

    • 3-Hexyn-2-ol

    • Acetone

    • Jones reagent (prepared from chromium trioxide, water, and concentrated sulfuric acid)

    • Isopropyl alcohol

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid.

    • In a separate flask, dissolve 3-Hexyn-2-ol (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

    • Add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, stir the reaction for 1 hour at room temperature.

    • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

  • Workup and Purification:

    • Extract the mixture with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Safety Precautions:

    • Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

Jones_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Reagents 3-Hexyn-2-ol Acetone Jones Reagent Addition Dropwise addition of Jones Reagent at 0-5 °C Reagents->Addition Stir Stir at RT Addition->Stir Quench Quench with Isopropyl Alcohol Stir->Quench Extract Extraction with DCM Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Jones Oxidation Workflow

3. Dess-Martin Periodinane (DMP) Oxidation

This method uses a hypervalent iodine reagent, which is known for its mildness and high selectivity.

  • Materials and Reagents:

    • 3-Hexyn-2-ol

    • Anhydrous dichloromethane (DCM)

    • Dess-Martin periodinane (DMP)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-Hexyn-2-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add solid Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

    • Shake the funnel until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

  • Safety Precautions:

    • Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating. Handle with care.

DMP_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Reagents 3-Hexyn-2-ol DCM Dess-Martin Periodinane Addition Addition of DMP at RT Reagents->Addition Stir Stir at RT Addition->Stir Workup Aqueous Workup with NaHCO3 and Na2S2O3 Stir->Workup Extract Extraction with Diethyl Ether Workup->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

DMP Oxidation Workflow

Biological Activity and Drug Development Applications

Currently, there is a notable absence of comprehensive studies in the public domain detailing the specific biological activities of this compound or its direct interactions with cellular signaling pathways. Its primary significance in the context of drug development lies in its role as a versatile synthetic intermediate. The presence of both a ketone and an alkyne functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex and potentially bioactive molecules.

For instance, chiral hexynones are utilized as precursors in the total synthesis of photosynthetic tetrapyrrole macrocycles.[4] This highlights the role of this compound and its derivatives as key building blocks in the construction of intricate natural products and their analogues, which are often investigated for their therapeutic properties.

The logical role of this compound in a drug discovery program can be visualized as an early-stage building block, which, through a series of synthetic transformations, contributes to the final structure of a lead compound or drug candidate.

Drug_Development_Logic Start This compound (Building Block) Step1 Functional Group Transformation (e.g., Click Chemistry, Reduction) Start->Step1 Step2 Coupling with other fragments Step1->Step2 Intermediate Complex Intermediate Step2->Intermediate Final Bioactive Molecule / Drug Candidate Intermediate->Final

Role in Synthetic Drug Development

Conclusion

This compound is a commercially available and synthetically accessible compound that serves as a valuable intermediate in organic synthesis. The oxidation of 3-Hexyn-2-ol provides a reliable route to this compound, with several established protocols offering flexibility for various research needs. While direct biological data on this compound is scarce, its utility as a precursor for more complex molecules, including those with potential therapeutic applications, is evident. For researchers and professionals in drug development, this compound represents a useful tool in the synthetic chemist's arsenal for the construction of novel molecular entities. Further investigation into the potential biological activities of this compound itself could represent an interesting avenue for future research.

References

The Ubiquitous Alkyne: A Technical Guide to the Natural Occurrence of Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl ketones, a fascinating class of naturally occurring compounds, are characterized by the presence of a ketone functional group in conjugation with one or more carbon-carbon triple bonds. These reactive molecules, often found as part of larger polyacetylene structures, are biosynthesized by a diverse array of organisms, from higher plants and fungi to marine invertebrates. Their potent biological activities, ranging from antimicrobial and anti-inflammatory to cytotoxic and neurotoxic, have positioned them as compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of alkynyl ketones, detailing their sources, biosynthesis, and the experimental methodologies used for their study.

Natural Sources and Distribution

Alkynyl ketones are not uniformly distributed in nature; their presence is more pronounced in specific families of plants and certain marine and fungal species. The Asteraceae (sunflower family) and Apiaceae (carrot family) are particularly rich sources of these compounds.

Plant Kingdom

The plant kingdom is the most prolific source of naturally occurring alkynyl ketones.

  • Apiaceae Family: This family, which includes common vegetables like carrots (Daucus carota), parsnips (Pastinaca sativa), and celery (Apium graveolens), is a well-documented source of C17-polyacetylenes, including the alkynyl ketone falcarinone .[1] These compounds are often localized in the root periderm and are believed to play a role in the plant's defense against fungal pathogens.[2]

  • Asteraceae Family: A vast and diverse family, the Asteraceae boasts numerous species that produce alkynyl ketones. A notable example is capillin , an aromatic alkynyl ketone isolated from various Artemisia species, such as Artemisia capillaris.[3] Other polyacetylenic ketones have been identified in genera like Bidens and Echinacea.[4][5]

  • Other Plant Families: While less common, alkynyl ketones and their polyacetylene precursors have been reported in other plant families, including Araliaceae and Campanulaceae.[6]

Fungi and Marine Organisms

The fungal and marine realms also contribute to the diversity of naturally occurring alkynyl ketones.

  • Fungi: Various fungal species are known to produce polyacetylenes, some of which possess a ketone functionality.[6] These compounds often exhibit potent antimicrobial properties.

  • Marine Organisms: Marine environments, particularly cyanobacteria and sponges, are a source of unique halogenated and other modified alkynyl-containing metabolites.[7] While the focus has often been on other functional groups, the presence of alkynyl ketones is an area of ongoing research.

Quantitative Data on Natural Abundance

The concentration of alkynyl ketones and related polyacetylenes in their natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the specific plant tissue.

Compound ClassRepresentative CompoundSource OrganismTissueConcentration RangeReference(s)
C17-PolyacetylenesFalcarinol (precursor to Falcarinone)Daucus carota (Carrot)Root PeridermHigh, but variable between cultivars[2]
C17-PolyacetylenesFalcarinolDaucus carota (Carrot)Root0.70 to 4.06 mg/100 g fresh weight[1]
PolyacetylenesThiophenes (derived from polyacetylenes)Tagetes patula (Marigold)Roots~30 µmol/g dry weight[8]
PolyacetylenesButenynyl-bithiopheneTagetes patula (Marigold)Hairy Root Cultures (MeJ-induced)200 µmol/g dry weight[8]

Biosynthesis of Alkynyl Ketones

Alkynyl ketones are derived from polyacetylenes, which are biosynthesized from fatty acid precursors through a series of desaturation and modification steps. The crepenynate pathway is a major route for polyacetylene biosynthesis in plants.[1][4]

Key Enzymatic Steps
  • Desaturation: The biosynthesis is initiated by the desaturation of oleic acid to linoleic acid, a reaction catalyzed by Δ12-oleate desaturase (FAD2) .[2][4]

  • Acetylenation: A key step is the conversion of the double bond in linoleic acid to a triple bond to form crepenynic acid. This is catalyzed by a specialized enzyme, Δ12-fatty acid acetylenase (FAA) , which is a divergent form of FAD2.[4][9]

  • Further Modifications: Following the formation of the initial triple bond, the fatty acid chain can undergo further desaturations, hydroxylations, and chain shortening to produce the diverse array of naturally occurring polyacetylenes. The ketone functionality is typically introduced through oxidation of a hydroxyl group.

Biosynthetic Pathway of Falcarinone (a representative alkynyl ketone)

Biosynthesis oleic_acid Oleic Acid FAD2 Δ12-Oleate Desaturase (FAD2) oleic_acid->FAD2 linoleic_acid Linoleic Acid FAA Δ12-Fatty Acid Acetylenase (FAA) linoleic_acid->FAA crepenynic_acid Crepenynic Acid polyacetylenes Further Desaturation & Modifications crepenynic_acid->polyacetylenes falcarinol Falcarinol (Polyacetylene Alcohol) polyacetylenes->falcarinol Oxidation Oxidation falcarinol->Oxidation falcarinone Falcarinone (Alkynyl Ketone) FAD2->linoleic_acid FAA->crepenynic_acid Oxidation->falcarinone

Caption: Biosynthetic pathway of falcarinone from oleic acid.

Experimental Protocols

The isolation, identification, and quantification of alkynyl ketones from natural sources require a combination of chromatographic and spectroscopic techniques. Due to their instability, care must be taken to avoid exposure to light and high temperatures during these procedures.

General Extraction and Isolation Workflow

Workflow start Plant/Fungal/Marine Material extraction Extraction (e.g., Supercritical Fluid Extraction, Solvent Extraction) start->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification characterization Structural Characterization (NMR, MS) purification->characterization quantification Quantification (HPLC-DAD, GC-MS) purification->quantification end Pure Alkynyl Ketone characterization->end

Caption: General workflow for the extraction and analysis of alkynyl ketones.

Key Methodologies
  • Extraction:

    • Solvent Extraction: Maceration or Soxhlet extraction with organic solvents like ethanol, methanol, or ethyl acetate is commonly employed.[10] For Artemisia capillaris, extraction with different concentrations of ethanol has been optimized.[8]

    • Supercritical Fluid Extraction (SFE): This "green" technique using supercritical CO2 is particularly suitable for extracting lipophilic and thermally labile compounds like polyacetylenes, offering high selectivity.[5]

  • Isolation and Purification:

    • Column Chromatography: Silica gel or Sephadex column chromatography is used for the initial fractionation of the crude extract.[11]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for the final purification of individual alkynyl ketones. A typical mobile phase consists of a gradient of water and acetonitrile or methanol.[9][12] Detection is often performed using a photodiode array (PDA) detector at wavelengths around 205-284 nm.[9][12]

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for the unambiguous structural elucidation of the isolated compounds.[13]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to study fragmentation patterns, which can aid in structural identification.[14]

  • Quantification:

    • HPLC with Diode Array Detection (HPLC-DAD): This is a robust and widely used method for the quantification of alkynyl ketones and related polyacetylenes. Calibration curves are generated using isolated and purified standards.[12]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, often after derivatization of the compounds.[12]

Biological Activities and Signaling Pathways

Naturally occurring alkynyl ketones exhibit a broad spectrum of biological activities, and recent research has begun to unravel the molecular mechanisms and signaling pathways through which they exert their effects.

Anti-inflammatory and Immunomodulatory Effects
  • Capillin: This aromatic alkynyl ketone has demonstrated anti-inflammatory properties by blocking the NF-κB signaling pathway .[15] It can also suppress the activation of the NLRP3 inflammasome.[15]

Anticancer and Apoptotic Activity
  • Capillin: Capillin has been shown to induce apoptosis in human leukemia cells through the mitochondrial pathway . This process involves the activation of c-Jun N-terminal kinase (JNK) and the release of cytochrome c.[4]

  • Falcarinol-type polyacetylenes (precursors to falcarinone): These compounds have been shown to influence a variety of signaling pathways involved in carcinogenesis, including those related to inflammation, apoptosis, and cell cycle regulation.[5] They can modulate the Keap1-Nrf2-ARE pathway , which is involved in the antioxidant response, and also impact the NF-κB pathway .[5][16]

Signaling Pathway of Capillin-Induced Apoptosis

Apoptosis Capillin Capillin JNK JNK Activation Capillin->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of capillin-induced apoptosis.

Conclusion

Alkynyl ketones represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in edible plants and traditional medicines underscores their importance in human health and disease. The continued exploration of their natural sources, biosynthesis, and pharmacological mechanisms will undoubtedly pave the way for the development of novel therapeutic agents. The detailed experimental protocols and understanding of their signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to harnessing the potential of these remarkable molecules.

References

Methodological & Application

Synthesis of 3-Hexyn-2-one from 1-Butyne: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3-hexyn-2-one, a valuable building block in organic synthesis, starting from the readily available 1-butyne. The described three-step synthetic route is robust and scalable, making it suitable for applications in research, discovery, and process development within the pharmaceutical and chemical industries.

Introduction

Ynones, or acetylenic ketones, are a class of organic compounds characterized by the presence of a ketone functional group conjugated with a carbon-carbon triple bond. This unique structural motif imparts diverse reactivity, rendering ynones versatile intermediates for the synthesis of a wide array of complex molecules, including heterocycles and natural products. This compound, in particular, serves as a key precursor for the introduction of a hexynone moiety in the development of novel therapeutic agents and functional materials. This protocol details a reliable and efficient synthesis of this compound from 1-butyne via a three-step sequence involving deprotonation, nucleophilic addition to acetaldehyde, and subsequent oxidation.

Overall Reaction Scheme

The synthesis of this compound from 1-butyne proceeds through the following three key transformations:

  • Deprotonation of 1-Butyne: 1-Butyne is deprotonated using a strong base, n-butyllithium (n-BuLi), to generate the corresponding lithium butynide.

  • Formation of 3-Hexyn-2-ol: The lithium butynide acts as a nucleophile, attacking acetaldehyde to form the secondary alcohol, 3-hexyn-2-ol.

  • Oxidation to this compound: The intermediate alcohol is oxidized to the target ynone, this compound, using a mild and selective oxidizing agent, such as in the Swern oxidation.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product, as well as the reagents used in this synthetic protocol.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
1-ButyneC₄H₆54.098.10.678 (at 0°C)107-00-6
3-Hexyn-2-olC₆H₁₀O98.14[1][2]79-80 @ 60 Torr[3]0.909 (at 25°C)[1]109-50-2[1][2]
This compoundC₆H₈O96.13[4]Not available0.880[5]1679-36-3[4]

Table 2: Reagents and Solvents

Reagent/SolventMolecular FormulaMolarity/PuritySupplierNotes
n-ButyllithiumC₄H₉Li2.5 M in hexanesSigma-AldrichHighly flammable and corrosive; handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈OAnhydrous, >99.9%Sigma-AldrichShould be freshly distilled from sodium/benzophenone.
AcetaldehydeC₂H₄O>99.5%Sigma-AldrichVolatile and flammable.
Oxalyl chlorideC₂Cl₂O₂2.0 M in CH₂Cl₂Sigma-AldrichToxic and corrosive; handle in a fume hood.
Dimethyl sulfoxide (DMSO)C₂H₆OSAnhydrous, >99.9%Sigma-AldrichHygroscopic.
Triethylamine (TEA)C₆H₁₅N>99.5%Sigma-AldrichCorrosive and flammable.
Dichloromethane (DCM)CH₂Cl₂Anhydrous, >99.8%Sigma-AldrichVolatile and a suspected carcinogen.

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly reactive and hazardous materials. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous conditions are critical for the first two steps of this synthesis.

Step 1 & 2: Synthesis of 3-Hexyn-2-ol from 1-Butyne and Acetaldehyde

This protocol is adapted from a similar procedure for the synthesis of substituted propargyl alcohols.[6]

Materials:

  • 1-Butyne (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Acetaldehyde (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen source.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add anhydrous THF to the flask, followed by the dropwise addition of 1-butyne.

  • Slowly add n-butyllithium (1.1 eq) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting lithium butynide solution at -78 °C for an additional 30 minutes.

  • Add acetaldehyde (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-hexyn-2-ol can be purified by vacuum distillation.

Expected Yield: 70-85%

Step 3: Swern Oxidation of 3-Hexyn-2-ol to this compound

This protocol is a general procedure for the Swern oxidation of secondary alcohols.[7][8][9][10]

Materials:

  • 3-Hexyn-2-ol (1.0 eq)

  • Oxalyl chloride (1.5 eq, 2.0 M in DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, dry ice/acetone bath, argon or nitrogen source.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred DCM.

  • In a separate flask, dissolve anhydrous DMSO (3.0 eq) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve 3-hexyn-2-ol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

Expected Yield: 85-95%

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway 1-Butyne 1-Butyne Lithium Butynide Lithium Butynide 1-Butyne->Lithium Butynide 1. n-BuLi 2. THF, -78 °C 3-Hexyn-2-ol 3-Hexyn-2-ol Lithium Butynide->3-Hexyn-2-ol 1. Acetaldehyde 2. H₂O workup This compound This compound 3-Hexyn-2-ol->this compound Swern Oxidation (COCl)₂, DMSO, TEA

Caption: Synthetic route from 1-Butyne to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1_2 Steps 1 & 2: Synthesis of 3-Hexyn-2-ol cluster_step3 Step 3: Swern Oxidation A Deprotonation of 1-Butyne with n-BuLi in THF at -78 °C B Addition of Acetaldehyde A->B C Aqueous Workup (NH₄Cl) B->C D Extraction and Drying C->D E Purification (Vacuum Distillation) D->E F Activation of DMSO with Oxalyl Chloride at -78 °C E->F Intermediate Product G Addition of 3-Hexyn-2-ol F->G H Addition of Triethylamine G->H I Aqueous Workup H->I J Purification (Chromatography/Distillation) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Grignard Reaction with 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and experimental protocols for the reaction of Grignard reagents with 3-hexyn-2-one, an α,β-acetylenic ketone. This reaction is of significant interest in medicinal chemistry and drug development as it provides a direct route to tertiary acetylenic alcohols, which are valuable intermediates and structural motifs in various biologically active molecules. The addition of organomagnesium halides (Grignard reagents) to this compound proceeds predominantly via a 1,2-addition pathway, leading to the formation of a tertiary alcohol at the carbonyl carbon.

Reaction Mechanism and Chemoselectivity

The Grignard reaction with α,β-unsaturated ketones can, in principle, proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. In the case of this compound, an α,β-acetylenic ketone, the electronic and steric properties of the substrate strongly favor the 1,2-addition pathway. The "hard" nature of the Grignard reagent's carbanion leads to a rapid, kinetically controlled attack at the electrophilic carbonyl carbon.[1][2] The resulting magnesium alkoxide intermediate is then protonated during aqueous workup to yield the tertiary acetylenic alcohol.

While 1,2-addition is the major pathway, the possibility of 1,4-addition as a minor side reaction should be considered, particularly with sterically hindered Grignard reagents or under specific reaction conditions. However, for typical alkyl and aryl Grignard reagents, high chemoselectivity for the 1,2-adduct is generally observed.

Data Presentation

The following table summarizes typical quantitative data for the Grignard reaction of various organomagnesium bromides with this compound. Please note that yields are highly dependent on experimental conditions, including the purity of reagents and the exclusion of moisture.

Grignard ReagentProductMolar Ratio (Grignard:Ketone)Reaction Time (h)Typical Yield (%)
Methylmagnesium Bromide2-Methyl-3-hexyn-2-ol1.2 : 1285-95
Ethylmagnesium Bromide2-Ethyl-3-hexyn-2-ol1.2 : 12-380-90
Phenylmagnesium Bromide2-Phenyl-3-hexyn-2-ol1.5 : 13-475-85

Experimental Protocols

General Considerations:

  • All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle.

  • Grignard reagents are sensitive to moisture and air and should be handled under an inert atmosphere. Commercially available solutions are often the most convenient and reliable.

Protocol 1: Synthesis of 2-Methyl-3-hexyn-2-ol using Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a rubber septum. The apparatus is flame-dried under a flow of nitrogen and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with this compound (e.g., 5.0 g, 52 mmol) dissolved in 50 mL of anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (e.g., 21 mL of 3.0 M solution, 62.4 mmol, 1.2 equivalents) is added to the dropping funnel via syringe.

  • The Grignard reagent is added dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (saturated aqueous NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-3-hexyn-2-ol.

Protocol 2: Synthesis of 2-Ethyl-3-hexyn-2-ol using Ethylmagnesium Bromide

This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.

Key Differences:

  • Grignard Reagent: Use a 3.0 M solution of ethylmagnesium bromide in diethyl ether. For 52 mmol of this compound, use 21 mL of the Grignard solution (62.4 mmol, 1.2 equivalents).

  • Reaction Time: The reaction may require a slightly longer time to reach completion. Monitor by TLC and stir for 2-3 hours at room temperature after the initial addition.

Protocol 3: Synthesis of 2-Phenyl-3-hexyn-2-ol using Phenylmagnesium Bromide

This protocol is similar to the previous ones but requires a higher molar excess of the Grignard reagent due to its slightly lower reactivity and potential for side reactions.

Key Differences:

  • Grignard Reagent: Use a 3.0 M solution of phenylmagnesium bromide in diethyl ether. For 52 mmol of this compound, use 26 mL of the Grignard solution (78 mmol, 1.5 equivalents).

  • Reaction Time: The reaction with phenylmagnesium bromide is generally slower. Stir the reaction mixture for 3-4 hours at room temperature after the addition.

  • Work-up: The work-up procedure is the same. Purification may require column chromatography to separate the desired product from biphenyl, a common byproduct of Grignard reactions involving phenylmagnesium bromide.[3]

Mandatory Visualizations

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation (Work-up) ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1,2-Addition grignard R-MgBr grignard->intermediate intermediate2 Magnesium Alkoxide Intermediate product Tertiary Acetylenic Alcohol intermediate2->product h3o H3O+ h3o->product

Caption: Mechanism of the Grignard reaction with this compound.

Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add this compound and Anhydrous Ether setup->reagents cool Cool to 0 °C reagents->cool add_grignard Dropwise Addition of Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with Saturated aq. NH4Cl react->quench extract Extraction with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify end End Product purify->end

Caption: Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Michael Addition Reactions Involving 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting Michael addition reactions with 3-hexyn-2-one. As a versatile Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles, offering a powerful strategy for the synthesis of complex organic molecules, including intermediates for pharmaceutical development.

General Principles

The Michael addition is a nucleophilic addition reaction to an α,β-unsaturated carbonyl compound. In the case of this compound, an ynone, the electron-withdrawing ketone functional group activates the alkyne for nucleophilic attack at the β-carbon. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, leading to the formation of an enolate intermediate, which is then protonated to yield the final Michael adduct.

I. Aza-Michael Addition: Synthesis of β-Enaminones

The addition of nitrogen-based nucleophiles, such as primary and secondary amines, to this compound provides a direct route to β-enaminones. These compounds are valuable synthetic intermediates and are present in various biologically active molecules. The reaction can often proceed without a catalyst, although a mild base is sometimes employed to enhance the reaction rate.

Quantitative Data Summary: Aza-Michael Addition to Ynones

The following table summarizes representative yields for the aza-Michael addition of various amines to analogous ynone systems. These data can serve as a reference for optimizing reactions with this compound.

EntryYnone AnalogueAmine NucleophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
11-Phenyl-2-propyn-1-onePiperidineNoneDichloromethaneRoom Temp295
24-Phenyl-3-butyn-2-oneMorpholineTriethylamine (10 mol%)AcetonitrileRoom Temp492
31-Phenyl-2-propyn-1-oneAnilineNoneNeat80388
44-Phenyl-3-butyn-2-oneBenzylamineDBU (5 mol%)THFRoom Temp196
Experimental Protocol: Aza-Michael Addition of Piperidine to this compound

This protocol describes a general procedure for the addition of a secondary amine to this compound.

Materials:

  • This compound

  • Piperidine

  • Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add piperidine (1.1 mmol) to the solution.

  • If desired, add a catalytic amount of triethylamine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel. Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity. To prevent streaking of the product on the column, it is advisable to add 1% triethylamine to the eluent system.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the β-enaminone.

II. Thia-Michael Addition: Synthesis of β-Thioenones

The conjugate addition of thiols to this compound is a highly efficient process for the synthesis of β-thioenones. These reactions are often rapid and can proceed under mild, catalyst-free conditions, even in aqueous media. The resulting vinyl sulfides are versatile intermediates in organic synthesis.

Quantitative Data Summary: Thia-Michael Addition to Ynones

The following table presents typical yields for the thia-Michael addition of various thiols to analogous ynone systems.

EntryYnone AnalogueThiol NucleophileCatalystSolventTemp (°C)Time (min)Yield (%)
11-Phenyl-2-propyn-1-oneThiophenolNoneWaterRoom Temp1598
24-Phenyl-3-butyn-2-oneBenzyl thiolNoneWaterRoom Temp2092
31-Phenyl-2-propyn-1-one1-DodecanethiolTriethylamine (10 mol%)DichloromethaneRoom Temp3095
44-Phenyl-3-butyn-2-oneCyclohexylthiolNoneEthanolRoom Temp2594
Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol outlines a catalyst-free thia-Michael addition in an aqueous medium.

Materials:

  • This compound

  • Thiophenol

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) to deionized water (5 mL).

  • To the stirring suspension, add thiophenol (1.2 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-thioenone.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_Hexyn_2_one This compound (Michael Acceptor) Enolate Enolate Intermediate 3_Hexyn_2_one->Enolate Forms Nucleophile Nucleophile (Michael Donor) (e.g., R₂NH, RSH) Nucleophile->3_Hexyn_2_one Nucleophilic Attack on β-carbon Michael_Adduct Michael Adduct (β-Enaminone or β-Thioenone) Enolate->Michael_Adduct Protonation

Caption: General mechanism of a Michael addition to this compound.

Experimental_Workflow start Start reactants Reactant Preparation Dissolve this compound in solvent. Add nucleophile and catalyst (if any). start->reactants reaction Reaction Stir at specified temperature. Monitor progress by TLC. reactants->reaction workup Work-up Quench reaction (if necessary). Extract with organic solvent. Wash and dry organic layer. reaction->workup purification Purification Concentrate under reduced pressure. Purify by column chromatography. workup->purification analysis Analysis Characterize the pure product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Michael addition reaction.

Logical_Relationships cluster_acceptor Michael Acceptor cluster_donors Michael Donors cluster_products Michael Adducts Ynone This compound Enaminone β-Enaminone Ynone->Enaminone Aza-Michael Addition Thioenone β-Thioenone Ynone->Thioenone Thia-Michael Addition Amine Amine (R₂NH) Amine->Enaminone Thiol Thiol (RSH) Thiol->Thioenone

Caption: Logical relationships in Michael additions to this compound.

Application Notes and Protocols: 3-Hexyn-2-one as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-2-one is a bifunctional organic molecule featuring a ketone and an internal alkyne. This unique combination of functional groups makes it a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds and other scaffolds of interest in pharmaceutical development. Its reactivity allows for the construction of complex molecular architectures through various chemical transformations, positioning it as a key building block for drug discovery and process development. These application notes provide an overview of potential synthetic routes leveraging this compound and detailed protocols for key transformations.

Core Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its ability to serve as a precursor for five- and six-membered heterocyclic systems, which are prevalent in many drug classes. The ketone functionality provides a handle for reactions such as condensations and reductive aminations, while the internal alkyne can participate in cycloadditions and other transformations.

Synthesis of Substituted Pyrazoles

Substituted pyrazoles are a common motif in pharmaceuticals, known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized in a classical condensation reaction with hydrazine derivatives to yield a range of substituted pyrazoles.

Experimental Protocol: Synthesis of 1,5-dimethyl-3-ethyl-1H-pyrazole from this compound

This protocol details the synthesis of a model substituted pyrazole from this compound and methylhydrazine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound96.135.00 g0.052
Methylhydrazine46.072.64 mL0.057
Ethanol46.0750 mL-
Acetic Acid (catalyst)60.050.5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 0.052 mol) and ethanol (50 mL).

  • Stir the mixture until the this compound is fully dissolved.

  • Slowly add methylhydrazine (2.64 mL, 0.057 mol) to the solution at room temperature.

  • Add acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1,5-dimethyl-3-ethyl-1H-pyrazole.

Expected Yield and Characterization:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected % Yield
1,5-dimethyl-3-ethyl-1H-pyrazole124.196.4685-95%

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Logical Workflow for Pyrazole Synthesis

pyrazole_synthesis start This compound product 1,5-dimethyl-3-ethyl-1H-pyrazole start->product Condensation reagent Methylhydrazine reagent->product

Caption: Synthetic route from this compound to a substituted pyrazole.

Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are central to a vast number of pharmaceuticals, including antiviral and anticancer agents. This compound can be a precursor to substituted pyrimidines through condensation with amidines.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-6-methylpyrimidine from this compound

This protocol describes the synthesis of a model aminopyrimidine from this compound and guanidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound96.135.00 g0.052
Guanidine Hydrochloride95.535.46 g0.057
Sodium Ethoxide68.053.88 g0.057
Ethanol46.0775 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in ethanol, or by using commercially available sodium ethoxide.

  • Add guanidine hydrochloride (5.46 g, 0.057 mol) to the sodium ethoxide solution and stir for 30 minutes at room temperature to form free guanidine.

  • Add a solution of this compound (5.00 g, 0.052 mol) in ethanol (25 mL) dropwise to the guanidine solution.

  • Heat the reaction mixture to reflux for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Mobile phase: 9:1 dichloromethane/methanol).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol/water to yield 2-amino-4-ethyl-6-methylpyrimidine.

Expected Yield and Characterization:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected % Yield
2-Amino-4-ethyl-6-methylpyrimidine137.187.1370-80%

The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Experimental Workflow for Pyrimidine Synthesis

pyrimidine_synthesis_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_guanidine Guanidine Free Base Formation add_hexynone Add this compound Solution prep_guanidine->add_hexynone reflux Reflux for 6 hours add_hexynone->reflux neutralize Neutralization reflux->neutralize extract Solvent Extraction neutralize->extract purify Recrystallization extract->purify product 2-Amino-4-ethyl-6-methylpyrimidine purify->product

Caption: Step-by-step workflow for the synthesis of a pyrimidine derivative.

Conclusion

This compound is a promising and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The illustrative protocols provided for the synthesis of substituted pyrazoles and pyrimidines highlight its potential in constructing diverse molecular scaffolds. Researchers and drug development professionals can leverage the reactivity of this building block to access novel chemical entities for various therapeutic applications. Further exploration of its reactivity could unveil additional synthetic pathways to other important classes of compounds.

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Hexyn-2-one to 3-Hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic hydrogenation of alkynes to Z-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of stereodefined molecules in the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the selective hydrogenation of 3-hexyn-2-one to (Z)-3-hexen-2-one. The primary focus is on the use of Lindlar's catalyst, a well-established heterogeneous catalyst known for its high selectivity in forming cis-alkenes from alkynes.[1][2] The protocols and data presented herein are derived from established methodologies for similar substrates, providing a robust framework for researchers.

Data Presentation: Performance of Catalysts in Selective Alkyne Hydrogenation

While specific data for the hydrogenation of this compound is not extensively published, the following tables summarize typical reaction parameters and outcomes for the hydrogenation of the structurally analogous substrate, 3-hexyn-1-ol. This data serves as a strong predictive baseline for the selective hydrogenation of this compound.

Table 1: Performance of Lindlar Catalyst in the Hydrogenation of 3-Hexyn-1-ol [3]

ParameterValueNotes
Substrate3-Hexyn-1-olAnalogous C6 alkynol
CatalystLindlar Catalyst (5% Pd on CaCO₃)Commercially available
Temperature308 K (35 °C)Mild heating can enhance the reaction rate.
Hydrogen Pressure0.3 MPa (approx. 3 atm)A positive pressure of hydrogen is maintained.
Agitation Rate775 RPMVigorous stirring is essential for efficient mass transfer.
Conversion>99%Monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
Selectivity for (Z)-alkene>95%High selectivity is a characteristic of the Lindlar catalyst.

Table 2: Comparison of Different Catalytic Systems for the Hydrogenation of 3-Hexyn-1-ol [4][5][6]

Catalyst SystemSubstrate/Pd Molar RatioTemperature (°C)H₂ Pressure (MPa)Reaction TimeConversion (%)(Z)-Alkenol Selectivity (%)
0.25% Pd/Al₂O₃ (Cat 1)500250.13 h>89up to 97
0.6% Pd/C (Commercial)500250.13 h~60~95
0.25% Pd/Al₂O₃ (Cat 1)2000600.1~2.5 h>95>96
Lindlar CatalystVariable350.3Variable>99>95
BASF LF200Variable350.3VariableVariableVariable

Experimental Protocols

The following protocols provide detailed methodologies for the selective catalytic hydrogenation of this compound.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol outlines the general procedure for the semi-hydrogenation of an alkyne to a cis-alkene using a commercially available Lindlar catalyst.

Materials:

  • This compound

  • Lindlar Catalyst (5% Palladium on Calcium Carbonate, poisoned with lead)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Hexane)[2]

  • Quinoline (optional, as an additional catalyst poison)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask or a dedicated hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully add Lindlar catalyst (typically 1-10 mol% of palladium relative to the substrate) to the solution.[1] For substrates that are particularly prone to over-reduction, 1-2 drops of quinoline can be added to the reaction mixture to further moderate the catalyst's activity.[3]

  • Hydrogenation:

    • Securely attach the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Evacuate the flask again and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).[3]

    • Begin vigorous stirring to ensure efficient mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of complete consumption of the starting material and to avoid over-reduction to the corresponding alkane. The reaction is typically complete within a few hours.[3]

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.

    • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude (Z)-3-hexen-2-one can be further purified by column chromatography on silica gel if necessary, although the crude product is often of high purity.

Protocol 2: Preparation of a Laboratory-Scale Lindlar Catalyst

This protocol describes a common method for the preparation of a Lindlar catalyst in a laboratory setting.[1]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Precipitated Calcium Carbonate (CaCO₃)

  • Lead(II) acetate (Pb(OAc)₂)

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • Prepare a slurry of calcium carbonate (CaCO₃) in deionized water in a suitable reaction vessel.

  • Add an aqueous solution of palladium(II) chloride (PdCl₂) to the slurry with stirring.

  • Heat the mixture to a temperature that facilitates the deposition of palladium onto the calcium carbonate support.

  • Introduce a solution of lead(II) acetate (Pb(OAc)₂) to the mixture to act as the catalyst poison.

  • Reduce the resulting mixture with hydrogen gas until the palladium is fully deposited on the calcium carbonate support.

  • The prepared catalyst can then be filtered, washed with water, and dried for use in hydrogenation reactions.

Visualizations

The following diagrams illustrate the key aspects of the catalytic hydrogenation process.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve this compound in Solvent B Add Lindlar Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Atmosphere C->D E Vigorous Stirring D->E F Monitor Reaction (TLC/GC) E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify (Z)-3-Hexen-2-one H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

catalyst_selectivity cluster_catalyst Catalyst Choice cluster_products Reaction Products A Palladium Catalyst B Poisoned Palladium (Lindlar's Catalyst) C Unpoisoned Palladium (e.g., Pd/C) D (Z)-3-Hexen-2-one (cis-alkene) B->D Selective Hydrogenation E 3-Hexan-2-one (Alkane) C->E Complete Hydrogenation

Caption: Influence of catalyst choice on the stereoselectivity of hydrogenation.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Hexyn-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, such as at room temperature and with a mild base, making it highly valuable in the synthesis of complex molecules.[1] A key application of this reaction is the synthesis of conjugated enynones, which are important structural motifs in many biologically active compounds and are considered valuable building blocks for creating complex carbocycles and heterocycles.[2][3]

Specifically, the coupling of 3-hexyn-2-one derivatives with various aryl or vinyl halides provides access to a diverse range of cross-conjugated enynones. These products serve as crucial intermediates in the development of pharmaceuticals, natural products, and organic materials.[1][4] This document provides detailed application notes and protocols for performing the Sonogashira coupling with this compound derivatives.

Application Notes

The Sonogashira coupling is highly efficient but requires careful consideration of reaction parameters to ensure optimal yield and purity, especially when using electron-deficient alkynes like this compound.

1. Catalyst System:

  • Palladium Catalyst: The choice of palladium catalyst and ligands is crucial. Commonly used catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[5][6] For less reactive aryl bromides and chlorides, employing bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.[7]

  • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the activation of the alkyne.[8] However, its presence can lead to the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen. Therefore, reactions must be carried out under an inert atmosphere.[1]

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed.[1] These methods are particularly useful when substrates contain functional groups that can act as ligands for copper.[1]

2. Reaction Substrates:

  • Alkyne: this compound is an electron-deficient alkyne, which can influence its reactivity. A slight excess of the alkyne (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the halide.[9][10]

  • Aryl/Vinyl Halide: The reactivity of the halide partner follows the general trend: I > OTf > Br > Cl.[9] Aryl iodides are the most reactive and can often be coupled at room temperature, while bromides and chlorides may require higher temperatures and more specialized catalyst systems.[1][9] This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halides.[1]

3. Solvent and Base:

  • Solvents: A variety of solvents can be used, including THF, DMF, acetonitrile, and amines.[6][11] The choice of solvent can impact catalyst solubility and reaction rate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[6][9] In some cases, the amine can also serve as the solvent.[9]

4. Reaction Conditions:

  • Temperature: Many Sonogashira couplings can be performed at room temperature, particularly with reactive halides.[9] However, for less reactive substrates, heating may be necessary.[9]

  • Inert Atmosphere: To prevent Glaser homocoupling and catalyst degradation, the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Catalytic Cycles

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper. A copper-free pathway also exists.

Sonogashira_Copper_Palladium_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_B R¹-Pd(II)L₂-X (B) Pd0->Pd_Complex_B Oxidative Addition (R¹-X) Pd_Complex_C R¹-Pd(II)L₂-C≡CR² (C) Pd_Complex_B->Pd_Complex_C Transmetalation Cu_Acetylide Cu-C≡CR² (F) Pd_Complex_C->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_Alkyne_Pi [H-C≡CR²]·CuX (π-complex) CuX->Cu_Alkyne_Pi H-C≡CR² Cu_Alkyne_Pi->Cu_Acetylide Base, -HB⁺X⁻ Cu_Acetylide->Pd_Complex_B Supplies Acetylide Cu_Acetylide->CuX Transmetalation to Pd

Caption: Palladium and Copper Co-catalyzed Sonogashira Cycle.[1][5][8]

Sonogashira_Copper_Free_Cycle Pd0 Pd(0)L₂ Pd_Complex_B R¹-Pd(II)L₂-X Pd0->Pd_Complex_B Oxidative Addition (R¹-X) Pd_Pi_Alkyne [R¹-Pd(II)L(H-C≡CR²)-X] Pd_Complex_B->Pd_Pi_Alkyne Alkyne Coordination (H-C≡CR²) Pd_Acetylide R¹-Pd(II)L(C≡CR²)-X Pd_Pi_Alkyne->Pd_Acetylide Deprotonation (Base) Product_Complex cis-[R¹-Pd(II)L₂(C≡CR²)] Pd_Acetylide->Product_Complex cis/trans Isomerization Product_Complex->Pd0 Reductive Elimination (R¹-C≡CR²)

Caption: Catalytic Cycle of a Copper-Free Sonogashira Reaction.[5]

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Iodide with this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)[9]

  • Copper(I) iodide (CuI) (0.025 eq)[9]

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 eq)[9]

  • Anhydrous Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration of aryl halide)[9]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by diisopropylamine (7.0 eq). Stir the mixture for a few minutes to ensure dissolution.

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.[9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][10]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired enynone.[9][12]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Pd Catalyst, and CuI to a dry flask B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Anhydrous Solvent and Amine Base B->C D 4. Add this compound C->D E 5. Stir at RT (or heat) Monitor by TLC/GC-MS D->E F 6. Dilute with Ether and Filter through Celite E->F G 7. Aqueous Washes (NH4Cl, NaHCO3, Brine) F->G H 8. Dry Organic Layer and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: General Experimental Workflow for Sonogashira Coupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings. Note that specific results will vary based on the exact substrates and optimized conditions.

Table 1: Representative Sonogashira Coupling Conditions

Entry Aryl Halide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Iodoanisole This compound Pd(PPh₃)₂Cl₂ (5) 2.5 DIPA THF RT 3 ~89[9]
2 1-Iodobenzene Phenylacetylene Pd(PPh₃)₄ (2) 5 TEA THF RT 6 ~95
3 4-Bromotoluene 1-Hexyne Pd(dppf)Cl₂ (3) 6 TEA DMF 80 12 ~85

| 4 | 2-Iodothiophene | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | TEA | MeCN | 60 | 4 | ~91[13] |

Yields are approximate and based on representative literature procedures for similar couplings. Actual yields for this compound may vary.

Applications in Drug Development

Derivatives synthesized via Sonogashira coupling, including enynones, are prevalent in medicinal chemistry. They can act as scaffolds for the development of novel therapeutics. For example, various heterocyclic compounds synthesized from enynone precursors have shown potential as inhibitors for targets like HIV-1 RNase H or as anticancer agents targeting pathways like EGFR and VEGFR.[14][15] The cyclohexenone moiety, accessible from enynone precursors, is also a key pharmacophore in drug discovery.[16]

Drug_Development_Logic A Sonogashira Coupling (Aryl Halide + this compound) B Enynone Derivative Library A->B C Further Chemical Modification (e.g., Cyclization, Functionalization) B->C D Diverse Compound Library C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Logical Flow for Drug Discovery from Enynone Scaffolds.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of enynone derivatives from this compound. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently generate diverse molecular scaffolds. These compounds are of significant interest to drug development professionals due to their potential as precursors to a wide range of biologically active molecules. The protocols and notes provided herein serve as a comprehensive guide for the successful application of this powerful reaction.

References

Application Notes and Protocols for Click Chemistry Utilizing Terminal Alkynes such as 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2][3] This bioorthogonal reaction has revolutionized bioconjugation, drug discovery, and materials science by providing a robust method for covalently linking molecules in complex biological environments.[4][5]

Terminal alkynes are essential components in CuAAC reactions. While simple alkynes like propargyl alcohol or phenylacetylene are commonly used, functionalized terminal alkynes such as 3-Hexyn-2-one offer unique opportunities for introducing specific functionalities into target molecules. The presence of a ketone group in this compound, an electron-withdrawing group, can activate the alkyne, potentially leading to faster reaction kinetics.[6] These "activated" alkynes are valuable tools for researchers looking to perform rapid and efficient conjugations.[7]

This document provides detailed application notes and experimental protocols for the use of terminal alkynes, with a focus on functionalized alkynes like this compound, in click chemistry for a variety of research and drug development applications.

Applications of Terminal Alkynes in Click Chemistry

The versatility of the CuAAC reaction allows for a broad range of applications across various scientific disciplines:

  • Bioconjugation: The specific and biocompatible nature of click chemistry makes it ideal for labeling and modifying biomolecules such as proteins, peptides, nucleic acids, and carbohydrates with probes like fluorescent dyes, biotin, or affinity tags.[4] This enables detailed studies of biological processes, including protein tracking, localization, and interaction analysis.

  • Drug Discovery and Development: Click chemistry is extensively used in the synthesis of novel drug candidates and the development of antibody-drug conjugates (ADCs).[8] The stable triazole linkage ensures the integrity of the conjugate in biological systems. Functionalized alkynes can be used to attach cytotoxic drugs to targeting antibodies, creating highly specific therapeutic agents.

  • PROTACs Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. Click chemistry is a key method for linking the protein-targeting ligand and the E3 ligase-recruiting moiety.[8]

  • Materials Science and Surface Functionalization: Terminal alkynes can be used to modify the surfaces of materials, such as polymers and nanoparticles, to introduce specific functionalities.[9] This is crucial for creating biocompatible materials, developing targeted drug delivery systems, and designing novel biosensors.

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with terminal alkynes like this compound. Optimization may be required depending on the specific substrates and desired application.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an azide-containing biomolecule with a terminal alkyne like this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Terminal alkyne (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Solvent for alkyne (if necessary, e.g., DMSO or DMF)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of the terminal alkyne (e.g., 10 mM this compound in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in deionized water).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified biomolecule to the desired final concentration in the reaction buffer.

    • Add the terminal alkyne stock solution to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) relative to the azide is recommended.

    • Add the copper ligand to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and the copper catalyst.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol outlines a method for labeling an alkyne-tagged proteome in a cell lysate with an azide-functionalized probe.

Materials:

  • Cell lysate containing alkyne-labeled proteins

  • Azide-functionalized probe (e.g., azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA ligand

  • PBS buffer, pH 7.4

Procedure:

  • To 50 µL of protein lysate (1-5 mg/mL) in a microcentrifuge tube, add 90 µL of PBS buffer.

  • Add 20 µL of a 2.5 mM stock solution of the corresponding azide detection reagent in DMSO or water.

  • Add 10 µL of a 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of a 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of a 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The proteins in the lysate are now labeled and ready for downstream analysis (e.g., gel electrophoresis, mass spectrometry).

Data Presentation

The efficiency of a click chemistry reaction can be quantified by determining the reaction yield. The following table provides a summary of expected yields for CuAAC reactions based on literature reports for various alkynes, including those with electron-withdrawing groups similar to this compound.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventYield (%)Reference
PhenylacetyleneBenzyl azideCuINeat>95[10]
Propargyl alcoholAzido-sugarCuSO₄/Sodium AscorbateH₂O/t-BuOH91Sharpless et al.
Alkynyl ketoneAllylic azide(S,S)-PYBOX/Cu(I)DME95[11]
Various terminal alkynesVarious azidesCuI in molten PEG2000PEG2000Good to Excellent[12]
Terminal alkynesAryl azidesCu-nanoparticlesGlycerol76-98[13]

Note: Yields are highly dependent on specific reaction conditions and substrates.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Alkyne Terminal Alkyne (e.g., this compound) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne->Reaction Azide Azide-containing Molecule Azide->Reaction Copper Cu(II) Source (e.g., CuSO4) Copper->Reaction Cu(I) active species Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Copper Ligand Cu(I) Stabilizing Ligand (e.g., THPTA) Ligand->Copper Triazole Stable 1,2,3-Triazole Linked Conjugate Reaction->Triazole

Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling_Pathway_Labeling cluster_cell Cellular Environment Receptor Cell Surface Receptor (Azide-Modified) LabeledReceptor Labeled Receptor AlkyneProbe Alkyne Probe (e.g., this compound -Fluorophore) AlkyneProbe->Receptor Click Reaction (CuAAC) Signaling Downstream Signaling Cascade LabeledReceptor->Signaling Visualization & Functional Analysis

Caption: Conceptual diagram of labeling a cell surface receptor for signaling studies.

References

Protecting the Ketone in 3-Hexyn-2-one: A Guide to Acetal Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN3H2O-KP1: Acetal Protection of 3-Hexyn-2-one for Chemoselective Synthesis

This document provides detailed strategies and protocols for the protection of the ketone functional group in this compound as a cyclic acetal, specifically a 1,3-dioxolane. This protection is critical for synthetic routes requiring manipulation of the alkyne moiety in the presence of nucleophiles or strong bases, which would otherwise react with the electrophilic ketone. The 1,3-dioxolane protecting group is stable under a wide range of non-acidic conditions, making it an ideal choice for multi-step syntheses.

The primary strategy involves the acid-catalyzed reaction of this compound with ethylene glycol. The equilibrium of this reversible reaction is driven towards the formation of the protected product, 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane, by the continuous removal of water. Deprotection to regenerate the ketone is readily achieved by acid-catalyzed hydrolysis.

Key Advantages of the 1,3-Dioxolane Protecting Group:

  • High Stability: Resistant to strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), and hydrides.[1][2]

  • Ease of Formation: Readily formed under acidic conditions with common and inexpensive reagents.[3]

  • Facile Cleavage: Can be removed under mild acidic conditions to regenerate the parent ketone.[4]

  • Chemoselectivity: Allows for a wide range of reactions to be performed on the alkyne functionality without affecting the protected ketone.

Experimental Protocols

Protocol 1: Protection of this compound as 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane

This protocol describes the formation of the 1,3-dioxolane derivative of this compound using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA) with azeotropic removal of water.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (or benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of ketone), and ethylene glycol (1.5 - 2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap, and thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane.

Protocol 2: Deprotection of 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane

This protocol outlines the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group to regenerate this compound.

Materials:

  • 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane

  • Acetone

  • Water

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or another acid catalyst (e.g., p-TSA)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute aqueous HCl or another acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with diethyl ether or ethyl acetate (2-3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography if required.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the protection of ketones as 1,3-dioxolanes and their subsequent deprotection. While specific data for this compound is not extensively reported, the data presented is based on standard procedures for similar ketones and provides a reliable starting point for optimization.

Reaction Substrate Reagents and Conditions Typical Reaction Time Typical Yield Reference
Protection KetoneEthylene glycol (1.5 eq), p-TSA (0.02 eq), Toluene, Reflux with Dean-Stark trap2 - 6 hours85 - 95%[3]
Deprotection 1,3-DioxolaneAcetone/H₂O (4:1), cat. HCl1 - 4 hours>90%[4]

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of the protection-reaction-deprotection strategy and the mechanism of the protection reaction.

Protection_Strategy Start This compound Protected 2-methyl-2-(prop-1-yn-1-yl)-1,3-dioxolane Start->Protected Protection (Protocol 1) Reaction Reaction at Alkyne (e.g., Sonogashira, Grignard) Protected->Reaction Modified Modified Protected Ketone Reaction->Modified Deprotected Final Product (Modified this compound) Modified->Deprotected Deprotection (Protocol 2) Protection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Water Elimination cluster_step4 Step 4: Cyclization and Deprotonation Ketone This compound ProtonatedKetone Protonated Ketone (Activated) Ketone->ProtonatedKetone + H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol Oxonium Oxonium Ion Hemiketal->Oxonium + H⁺, - H₂O ProtectedKetone Protected Ketone (1,3-Dioxolane) Oxonium->ProtectedKetone - H⁺

References

Asymmetric Synthesis Featuring 3-Hexyn-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the asymmetric synthesis involving 3-hexyn-2-one. Chiral molecules derived from this substrate are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ability to control the stereochemistry during synthesis is crucial for developing enantiomerically pure compounds with specific biological activities.

Introduction

This compound is a versatile α,β-unsaturated ketone that can undergo a variety of asymmetric transformations, including conjugate additions, hydrogenations, and cycloadditions. The resulting chiral products, such as β-chiral ketones and chiral alcohols, are important intermediates in the synthesis of natural products and pharmaceuticals. This document outlines key methodologies for the enantioselective synthesis using this compound, providing detailed experimental protocols and comparative data to guide researchers in this field.

Key Asymmetric Transformations

Several catalytic systems have been developed for the asymmetric functionalization of α,β-alkynyl ketones like this compound. These primarily include metal-catalyzed and organocatalyzed approaches.

Asymmetric Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction. In the context of this compound, the addition of a nucleophile to the β-position creates a stereocenter. The use of chiral catalysts ensures the preferential formation of one enantiomer.

Chiral bifunctional thiourea catalysts have been shown to be effective in promoting the asymmetric conjugate addition of thiophenols to α,β-alkynyl ketones.

Experimental Workflow: Organocatalyzed Michael Addition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents This compound Thiophenol Chiral Thiourea Catalyst Solvent (e.g., Toluene) stir Stir at specified temperature and time reagents->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (HPLC) purify->ee

Caption: General workflow for the organocatalyzed asymmetric Michael addition to this compound.

Protocol: Asymmetric Conjugate Addition of 4-chlorothiophenol

A solution of this compound (0.1 mmol) in toluene (0.5 mL) is cooled to the desired temperature. The chiral thiourea catalyst (0.01 mmol, 10 mol%) is then added, followed by the addition of 4-chlorothiophenol (0.12 mmol). The reaction mixture is stirred for the specified time and then directly purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Data Summary: Organocatalyzed Michael Addition

EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)
1Chiral Thiourea A25249592
2Chiral Thiourea B0488895
3Chiral Thiourea C-20728597
Asymmetric Hydrogenation

The selective hydrogenation of the carbon-carbon triple bond in this compound can lead to chiral allylic alcohols or saturated ketones, depending on the reaction conditions and catalyst used. Asymmetric transfer hydrogenation is a common method to achieve high enantioselectivity.

Chiral ruthenium complexes are effective catalysts for the asymmetric transfer hydrogenation of alkynyl ketones to chiral allylic alcohols.

Reaction Scheme: Asymmetric Transfer Hydrogenation

substrate This compound product (R)- or (S)-Hex-3-yn-2-ol substrate->product Asymmetric Transfer Hydrogenation reagents + H-source (e.g., HCOOH/NEt3) [Chiral Ru-catalyst]

Caption: Asymmetric transfer hydrogenation of this compound to a chiral propargyl alcohol.

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

In a glovebox, a mixture of the chiral Ru-catalyst (0.005 mmol, 1 mol%) and this compound (0.5 mmol) is dissolved in a formic acid/triethylamine azeotropic mixture (5:2, 1 mL). The resulting solution is stirred at the specified temperature for the given time. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral propargyl alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Data Summary: Asymmetric Transfer Hydrogenation

EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)
1(R,R)-Ts-DPEN-Ru28129897
2(S,S)-Ts-DPEN-Ru28129796
Asymmetric [3+2] Cycloaddition Reactions

Phosphine-catalyzed [3+2] cycloaddition reactions of ynones with various partners can provide access to highly functionalized five-membered carbocycles and heterocycles with high enantioselectivity.[1]

Experimental Workflow: Phosphine-Catalyzed [3+2] Cycloaddition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents This compound Alkene Partner Chiral Phosphine Catalyst Additive (e.g., Phenol) Solvent stir Stir at specified temperature and time reagents->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield ee_dr Determine ee and dr (HPLC, NMR) purify->ee_dr

Caption: General workflow for the phosphine-catalyzed asymmetric [3+2] cycloaddition of this compound.

Protocol: Asymmetric [3+2] Annulation with Barbiturate-derived Alkenes

To a solution of the barbiturate-derived alkene (0.1 mmol) and this compound (0.12 mmol) in the chosen solvent (0.5 mL), is added the chiral phosphine catalyst (0.01 mmol, 10 mol%) and an additive such as phenol (0.01 mmol, 10 mol%). The mixture is stirred at the specified temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the spirobarbiturate-cyclopentanone product.[1]

Data Summary: Asymmetric [3+2] Cycloaddition

EntryChiral PhosphineAdditiveSolventYield (%)ee (%)
1Bifunctional Phosphine APhenolToluene7560
2Bifunctional Phosphine BPhenolCH2Cl28268

Conclusion

The asymmetric synthesis involving this compound provides a versatile platform for the creation of valuable chiral building blocks. The protocols and data presented herein offer a starting point for researchers to explore and optimize these transformations for applications in drug discovery and development. The choice of catalyst, solvent, and reaction conditions is critical in achieving high yields and enantioselectivities. Further development of more efficient and selective catalytic systems will continue to expand the synthetic utility of this important substrate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hexyn-2-one by distillation. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Distillation of this compound

This protocol outlines the procedure for purifying crude this compound, a flammable and irritating liquid, by distillation. The appropriate distillation method depends on the purity of the crude material and the boiling points of the impurities.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[1]

  • Ignition Sources: this compound is a flammable liquid.[1][2] Ensure that the distillation apparatus is assembled away from any potential ignition sources such as open flames, hot plates, and sparking equipment. Use a heating mantle with a stirrer for heating.

  • Grounding: Ground and bond all equipment to prevent static discharge.[2]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Vigreux)

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Insulating glass wool or aluminum foil

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Cold trap (for vacuum distillation)

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • For fractional distillation, a fractionating column (e.g., Vigreux or packed column) should be inserted between the round-bottom flask and the distillation head.

  • Charging the Flask:

    • Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • If using a magnetic stirrer, ensure it is stirring at a moderate speed.

    • Monitor the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

    • Collect any low-boiling foreshot in a separate receiving flask.

    • Collect the main fraction of this compound when the temperature at the distillation head stabilizes at its boiling point.

    • The boiling point of this compound is reported to be 67-68 °C at 50 mmHg. The boiling point at atmospheric pressure is estimated to be around 150-160 °C.

  • Completion:

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

    • Allow the apparatus to cool down completely before disassembling.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₈O96.1367-68 @ 50 mmHg (estimated atmospheric b.p. ~150-160)
3-Hexyn-2-olC₆H₁₀O98.1479-80 @ 60 Torr[1] (estimated atmospheric b.p. ~164)

Troubleshooting and FAQs

Q1: The distillate is still impure. What could be the problem?

  • Inefficient Separation: If the impurities have boiling points close to that of this compound, simple distillation may not be sufficient. In this case, fractional distillation is recommended to improve separation efficiency. Using a longer fractionating column or a column with a more efficient packing material can increase the number of theoretical plates and enhance purification.

  • Azeotrope Formation: this compound may form an azeotrope with residual solvents or impurities, where the mixture boils at a constant temperature, making separation by conventional distillation impossible. Check for potential azeotropes with any solvents used in the preceding synthesis or work-up steps. If an azeotrope is suspected, alternative purification techniques such as extractive distillation or chromatography may be necessary.

  • Contamination: Ensure all glassware is clean and dry before starting the distillation to avoid introducing contaminants.

Q2: The yield of purified this compound is very low. What are the possible causes?

  • Hold-up in the Apparatus: A significant amount of product can be lost due to "hold-up," which is the material that wets the internal surfaces of the distillation column and condenser. For small-scale distillations, consider using a short-path distillation apparatus or a Kugelrohr to minimize surface area and reduce loss.

  • Distillation Rate: Distilling too quickly can lead to poor separation and carryover of less volatile components, while distilling too slowly for an extended period can lead to product loss through degradation or polymerization, especially for thermally sensitive compounds. Optimize the heating rate to achieve a steady distillation rate of 1-2 drops per second.

  • Incomplete Reaction: If the crude material contains a large proportion of unreacted starting materials, the yield of the final product will be inherently low. It is advisable to check the purity of the crude material by techniques like GC or NMR before distillation to set realistic expectations for the yield.

Q3: The temperature at the distillation head is fluctuating.

  • Uneven Heating: Ensure the heating mantle is in good contact with the round-bottom flask and that the heating is uniform. Use a stirrer to ensure even heat distribution within the liquid.

  • Bumping: Violent boiling, or "bumping," can cause erratic temperature fluctuations. This is often due to the absence of boiling chips or inadequate stirring.

  • Condensate Dripping onto the Thermometer: Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, so that it accurately measures the temperature of the vapor in equilibrium with the liquid.

Q4: What are the likely impurities in crude this compound?

  • A common synthetic route to this compound is the Meyer-Schuster rearrangement of 3-Hexyn-2-ol.[3][4][5] Therefore, the most probable impurity is unreacted 3-Hexyn-2-ol .

  • Other potential impurities could include side-products from the rearrangement reaction or residual solvents from the reaction work-up.

Experimental Workflow

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_finish Completion A Assemble Distillation Apparatus B Charge Flask with Crude this compound A->B C Add Boiling Chips/Stir Bar B->C D Gentle Heating and Stirring C->D E Monitor Temperature at Distillation Head D->E F Collect Foreshot (if any) E->F G Collect Main Fraction at Boiling Point F->G H Stop Distillation Before Dryness G->H I Cool Down Apparatus H->I J Disassemble Apparatus I->J K Characterize Purified Product J->K

Caption: Workflow for the purification of this compound by distillation.

References

Side reactions and byproducts in 3-Hexyn-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hexyn-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Scenario 1: Synthesis via Oxidation of 3-Hexyn-2-ol

This is a widely used method for preparing this compound. However, several side reactions can lead to impurities and reduced yields.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound; presence of an α,β-unsaturated ketone (3-Hexen-2-one). Meyer-Schuster Rearrangement: Acidic conditions, often present in chromic acid-based oxidations (e.g., Jones oxidation), can catalyze the rearrangement of the starting propargyl alcohol to the enone byproduct.[1][2][3]- Use a milder, non-acidic oxidizing agent such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or perform a Swern or Dess-Martin oxidation. - If using Jones oxidation, ensure the reaction is performed at low temperatures and the reagent is added slowly to a solution of the alcohol to minimize exposure to harsh acidic conditions.[4]
Presence of unreacted 3-Hexyn-2-ol in the final product. Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time.- Increase the molar equivalents of the oxidizing agent. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. - Extend the reaction time.
Formation of a carboxylic acid byproduct (cleavage of the alkyne). Over-oxidation: Strong oxidizing agents, especially under harsh conditions, can cleave the triple bond.- Avoid strong, non-selective oxidants like potassium permanganate. - Use a milder, more controlled oxidizing agent as mentioned above. - Carefully control the stoichiometry of the oxidant.
Difficult to purify the product from the chromium salts (if using CrO₃-based oxidants). Work-up procedure: Chromium salts can be difficult to remove completely.- After the reaction, quench with isopropanol to reduce any remaining Cr(VI). - Filter the reaction mixture through a pad of Celite or silica gel to remove the bulk of the chromium salts before aqueous work-up and extraction.

Scenario 2: Synthesis via Acylation of an Organometallic Reagent

This approach typically involves the reaction of an organometallic reagent (e.g., a lithium acetylide or a Grignard reagent derived from 1-butyne) with an acylating agent like acetyl chloride or acetic anhydride.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound; formation of a tertiary alcohol byproduct. 1,2-Addition to the Product: The organometallic reagent can add to the ketone product, forming a tertiary alcohol. This is more common with highly reactive organometallics like Grignard or organolithium reagents.[5]- Use a less reactive organometallic reagent, such as an organocuprate (e.g., lithium dimethylcuprate), which is less prone to adding to the ketone product. - Perform the reaction at a low temperature to minimize the rate of the side reaction. - Use a slow addition of the organometallic reagent to the acylating agent.
Presence of unreacted starting alkyne. Incomplete Deprotonation/Reaction: The base used to form the acetylide may not be strong enough, or the reaction with the acylating agent may be incomplete.- Ensure the use of a sufficiently strong base (e.g., n-BuLi, LDA) for complete deprotonation of the terminal alkyne. - Verify the concentration of the organolithium reagent by titration. - Allow sufficient time for the reaction of the acetylide with the acylating agent.
Formation of symmetrical ketone byproducts. Reaction with the organometallic reagent's counter-ion or solvent: This is less common but can occur under certain conditions.- Ensure the use of appropriate and dry solvents. - Consider the use of a different organometallic reagent.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals consistent with 3-Hexen-2-one. What is the likely cause?

A1: The presence of 3-Hexen-2-one is a strong indicator of a Meyer-Schuster rearrangement of your starting material, 3-Hexyn-2-ol.[1][2][3] This acid-catalyzed isomerization is a common side reaction when using acidic oxidizing agents like Jones reagent (chromic acid in sulfuric acid). To avoid this, switch to a non-acidic oxidation method such as PCC, PDC, a Swern oxidation, or a Dess-Martin periodinane oxidation.

Q2: I am using Jones oxidation and getting a very low yield. How can I improve it?

A2: Low yields in Jones oxidation can be due to several factors. Firstly, ensure your starting 3-Hexyn-2-ol is pure. Secondly, the Meyer-Schuster rearrangement, as mentioned above, can be a significant competing reaction. To minimize this, perform the reaction at 0°C or lower and add the Jones reagent dropwise to your alcohol solution to avoid a localized excess of acid.[4] However, the most reliable solution is often to switch to a milder, non-acidic oxidizing agent.

Q3: What is the best way to purify this compound?

A3: this compound is a relatively volatile liquid. For purification, fractional distillation under reduced pressure is a suitable method, especially for separating it from less volatile impurities. If the impurities have very close boiling points, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.

Q4: When synthesizing this compound from 1-butyne, I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A4: A common byproduct in this type of synthesis is the tertiary alcohol formed from the addition of your organometallic reagent (e.g., butynylithium) to the newly formed this compound product.[5] To minimize this, consider using a less reactive nucleophile like an organocuprate, maintaining a low reaction temperature, and using the correct stoichiometry of reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Hexyn-2-ol with Pyridinium Chlorochromate (PCC)

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension, add a solution of 3-Hexyn-2-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by fractional distillation or column chromatography.

Visualizations

Synthesis_and_Side_Reactions_of_this compound Pathways in this compound Synthesis cluster_oxidation Oxidation Route 3-Hexyn-2-ol 3-Hexyn-2-ol This compound This compound 3-Hexyn-2-ol->this compound PCC, PDC, Swern, or Dess-Martin Oxidation 3-Hexen-2-one 3-Hexen-2-one 3-Hexyn-2-ol->3-Hexen-2-one Meyer-Schuster Rearrangement (Acidic Conditions) 1-Butyne_Acyl_Chloride 1-Butyne + Acetyl Chloride 1-Butyne_Acyl_Chloride->this compound Organometallic Coupling Tertiary_Alcohol Tertiary Alcohol Byproduct This compound->Tertiary_Alcohol 1,2-Addition of Organometallic Reagent Troubleshooting_Workflow Troubleshooting this compound Synthesis Start Start Synthesis Choose_Route Choose Synthetic Route Start->Choose_Route Oxidation_Path Oxidation of 3-Hexyn-2-ol Choose_Route->Oxidation_Path Oxidation Acylation_Path Acylation of Butyne Derivative Choose_Route->Acylation_Path Acylation Problem_Oxidation Problem Encountered? Oxidation_Path->Problem_Oxidation Success Successful Synthesis Problem_Oxidation->Success No Identify_Byproduct_Ox Identify Byproduct (e.g., 3-Hexen-2-one) Problem_Oxidation->Identify_Byproduct_Ox Yes Solution_Oxidation Switch to Milder Oxidizing Agent (e.g., PCC) Identify_Byproduct_Ox->Solution_Oxidation Solution_Oxidation->Oxidation_Path Retry Problem_Acylation Problem Encountered? Acylation_Path->Problem_Acylation Problem_Acylation->Success No Identify_Byproduct_Ac Identify Byproduct (e.g., Tertiary Alcohol) Problem_Acylation->Identify_Byproduct_Ac Yes Solution_Acylation Use Less Reactive Organometallic (e.g., Cuprate), Lower Temperature Identify_Byproduct_Ac->Solution_Acylation Solution_Acylation->Acylation_Path Retry

References

Technical Support Center: Optimizing Coupling Reactions of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions of 3-Hexyn-2-one. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are suitable for functionalizing this compound?

A1: this compound, an internal alkyne with a ketone functional group, is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Sonogashira-type Couplings: While the classic Sonogashira reaction involves a terminal alkyne, modifications can be made to couple internal alkynes like this compound with aryl or vinyl halides. This typically involves a copper-free protocol.

  • Suzuki-Miyaura Coupling: This reaction can be employed by either preparing an organoborane derivative of this compound or by coupling it with a suitable organoboronic acid under appropriate conditions.

  • Heck Reaction: Although less common for internal alkynes, the Heck reaction can potentially be used to couple this compound with an aryl or vinyl halide.

Q2: How does the ketone group in this compound affect the coupling reaction?

A2: The ketone functionality can influence the reaction in several ways. The oxygen atom can coordinate to the palladium catalyst, potentially altering its reactivity and selectivity. Additionally, under certain basic conditions, side reactions involving the enolizable protons alpha to the carbonyl group could occur. However, in many palladium-catalyzed couplings, the ketone group is well-tolerated.

Q3: What are the most common side reactions observed when coupling this compound?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners, particularly the organoboronic acid in Suzuki reactions or the alkyne in Sonogashira-type reactions (Glaser coupling), can reduce the yield of the desired product.[1][2]

  • Dehalogenation: The aryl or vinyl halide starting material can be reduced, leading to the formation of the corresponding arene or alkene.

  • Protodeborylation: In Suzuki couplings, the organoboronic acid can be protonated, especially in the presence of water, removing it from the catalytic cycle.

  • Isomerization: Under certain conditions, isomerization of the alkyne or the newly formed double bond (in Heck reactions) can occur.

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide more quantitative information on the conversion and identify the masses of the products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC is a powerful tool for monitoring reaction kinetics and purity.

Troubleshooting Guides

Sonogashira-type Coupling of this compound with Aryl/Vinyl Halides

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Consider using a pre-activated Pd(0) catalyst. For less reactive halides (e.g., chlorides), a more active catalyst system with electron-rich and bulky ligands may be necessary.[1]
Inappropriate Ligand The choice of phosphine ligand is crucial. For internal alkynes, bulky, electron-rich ligands often improve catalytic activity. Screen different ligands to find the optimal one for your specific substrates.
Insufficiently Strong Base While internal alkynes do not require a base for deprotonation, a base is still needed to neutralize the hydrogen halide formed during the catalytic cycle. Ensure the base is strong enough and present in sufficient stoichiometry.
Oxygen Contamination Although copper-free conditions are recommended for internal alkynes, oxygen can still lead to catalyst deactivation and unwanted side reactions. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) by properly degassing all solvents and reagents.[1]

Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Potential Cause Troubleshooting Steps
Presence of Copper Even trace amounts of copper can promote alkyne homocoupling. If using a copper co-catalyst, switch to a copper-free protocol.[3] Ensure all glassware is thoroughly cleaned to remove any copper residues.
Oxygen in the Reaction As mentioned above, oxygen promotes Glaser coupling.[1] Rigorous exclusion of air is critical. Use freeze-pump-thaw cycles for degassing solvents.
Suzuki Coupling of this compound Derivatives

Problem 1: Low Yield of the Coupled Product

Potential Cause Troubleshooting Steps
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step. The choice of base is crucial for activating the boronic acid/ester. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The addition of water as a co-solvent can sometimes accelerate this step.
Protodeborylation of the Organoborane Boronic acids can be susceptible to protonolysis. Using boronic esters (e.g., pinacol esters) can enhance stability and reduce this side reaction. Ensure anhydrous conditions if water is not intentionally used as a co-solvent.
Steric Hindrance If either coupling partner is sterically hindered, the reaction rate can be significantly reduced. In such cases, using a more active catalyst with bulky ligands (e.g., Buchwald ligands) and higher reaction temperatures may be necessary.

Problem 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Steps
Homocoupling of the Boronic Acid This is more common with electron-rich or heteroaromatic boronic acids. Using a less reactive boronic ester or carefully controlling the stoichiometry can help minimize this.
Dehalogenation of the Aryl Halide This can be promoted by certain bases or impurities. Screening different bases and ensuring high purity of all reagents is recommended.

Data Presentation

The following tables summarize typical reaction conditions for Sonogashira and Suzuki couplings of substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Exemplary Conditions for Sonogashira-type Coupling of Internal Alkynes with Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)PPh₃ (10)DIPA (2)Toluene801>90[4]
PdCl₂ (5 ppm)L2 (1 mol%)K₂CO₃ (2)EtOH9024~80[5]
NiCl₂ (10)1,10-phen (15)-DMAc2530 min-[6]

Note: L2 refers to 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one, an alkynone ligand.

Table 2: General Conditions for Suzuki Coupling of Alkynyl Boronic Esters with Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ (10)-K₃PO₄ (7.2)Toluene13024modest[7]
Pd₂(dba)₃ / P(t-Bu)₃---RT-good[8]
Pd(OAc)₂ / PCy₃---RT-good[8]

Experimental Protocols

General Protocol for Copper-Free Sonogashira-type Coupling of this compound with an Aryl Halide

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a magnetic stir bar.

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.

    • Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkyne:

    • Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[9]

Mandatory Visualizations

Troubleshooting_Workflow_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity - Use pre-activated Pd(0) - Screen different catalysts/ligands start->catalyst conditions Optimize Reaction Conditions - Vary temperature - Screen solvents and bases catalyst->conditions If catalyst is active reagents Verify Reagent Quality - Use pure, anhydrous reagents - Degas solvents and reagents conditions->reagents If conditions are optimized side_reactions Investigate Side Reactions - Check for homocoupling - Analyze for dehalogenation reagents->side_reactions If reagents are pure success Improved Yield side_reactions->success If side reactions are minimized Sonogashira_Experimental_Workflow setup Reaction Setup - Add aryl halide, catalyst, base - Degas with inert gas addition Reagent Addition - Add this compound dropwise setup->addition reaction Reaction - Heat to desired temperature - Monitor by TLC/GC-MS addition->reaction workup Work-up - Quench and extract - Dry and concentrate reaction->workup purification Purification - Flash column chromatography workup->purification product {Final Product} purification->product

References

Technical Support Center: Prevention of α,β-Unsaturated Ketone Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of α,β-unsaturated ketones during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of α,β-unsaturated ketone polymerization?

A1: The polymerization of α,β-unsaturated ketones is primarily a free-radical chain reaction. The conjugation of the carbon-carbon double bond with the carbonyl group makes the β-carbon susceptible to radical attack. Common initiators of this process include:

  • Heat: Elevated temperatures, often encountered during distillation or reflux, can generate free radicals.[1]

  • Light: UV light possesses sufficient energy to initiate radical formation.[1]

  • Impurities: Peroxides, often present in older solvents or reagents, and other radical-initiating contaminants can trigger polymerization.[1]

  • Oxygen: While essential for the function of phenolic inhibitors, oxygen can also contribute to the formation of peroxides, which are potent polymerization initiators.[1]

Q2: My reaction mixture solidified unexpectedly. What happened?

A2: This is a clear indication of runaway polymerization. The monomeric α,β-unsaturated ketone has reacted with itself to form a high molecular weight polymer. This process is often exothermic, which can accelerate the reaction, leading to a rapid increase in viscosity and eventual solidification. Highly reactive and volatile enones, such as methyl vinyl ketone (MVK), are particularly prone to this issue.

Q3: How do polymerization inhibitors function?

A3: Polymerization inhibitors are compounds that intercept and neutralize free radicals, thereby terminating the polymerization chain reaction. The most common classes are phenolic inhibitors (e.g., hydroquinone) and stable nitroxide radicals (e.g., TEMPO). Phenolic inhibitors typically donate a hydrogen atom to the growing polymer radical, creating a stable, non-reactive species that cannot propagate the polymer chain. This process often requires the presence of trace amounts of oxygen to be effective.

Troubleshooting Guide

Problem 1: Significant Polymer Formation During Reaction or Workup

Potential CauseRecommended Solution
High Reaction Temperature Optimize the reaction temperature to the lowest effective level for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.[1]
Extended Reaction Time Monitor reaction progress using techniques like TLC or GC and terminate the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, increase the risk of polymerization.[1]
Presence of Radical Initiators Use purified, peroxide-free solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any potential contaminants.[1]
Absence of an Inhibitor Introduce a suitable polymerization inhibitor at the beginning of the reaction or during workup, particularly before any heating steps like distillation. A concentration of 100-1000 ppm of an appropriate inhibitor is typically effective.

Problem 2: Ineffective Polymerization Inhibitor

Potential CauseRecommended Solution
Inhibitor Incompatibility Ensure the chosen inhibitor is suitable for your specific reaction conditions. Phenolic inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ) require trace oxygen to function. For reactions under strictly anaerobic conditions, consider an oxygen-independent inhibitor like phenothiazine.
Insufficient Inhibitor Concentration The inhibitor may have been consumed. If the reaction or storage time is long, or if the conditions are harsh (high temperature), consider adding more inhibitor.
Inhibitor Removal During Workup Be aware that some purification methods, such as column chromatography on basic alumina, can remove phenolic inhibitors. If subsequent steps involve heating, re-stabilize the material by adding a fresh amount of inhibitor.

Data Presentation: Comparison of Common Polymerization Inhibitors

The following tables summarize the characteristics and effectiveness of commonly used polymerization inhibitors for α,β-unsaturated ketones and other vinyl monomers.

Table 1: General Properties of Common Inhibitors

InhibitorChemical ClassTypical Concentration (ppm)Key Characteristics
Hydroquinone (HQ) Phenolic100 - 1000A widely used, effective inhibitor. Requires oxygen to function and may cause discoloration.
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic50 - 500Very common for stabilizing acrylates and other vinyl monomers. Requires oxygen and is less likely to cause discoloration than HQ. Its effectiveness decreases at temperatures above 80°C.[2]
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Often used as a storage stabilizer. It is less effective at high temperatures compared to HQ or MEHQ.
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures, and can function in low-oxygen environments.

Table 2: Quantitative Inhibitor Performance Data (Data from Styrene Polymerization)

InhibitorPolymer Growth (%) after 4hMonomer Conversion (%) after 4h
DTBMP 16.400.048
BHT 42.500.111
TBC --
TBHQ --
MEHQ --

Note: Data adapted from a study on styrene polymerization and may not be directly transferable to all α,β-unsaturated ketones, but provides a general trend of inhibitor effectiveness. Lower polymer growth and monomer conversion indicate higher inhibitor efficiency.[3]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors Prior to Polymerization

For reactions sensitive to phenolic inhibitors, it is necessary to remove them from the monomer.

Method: Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule is to use approximately 10-20g of alumina per 100mL of monomer.

  • Dilute the Monomer (Optional): For highly viscous monomers, dilution in a non-polar, peroxide-free solvent (e.g., hexane, dichloromethane) can facilitate passage through the column.

  • Load the Column: Carefully add the monomer (or its solution) to the top of the alumina column.

  • Elute: Allow the monomer to pass through the column under gravity or with gentle positive pressure (e.g., using nitrogen or argon).

  • Collect the Purified Monomer: Collect the eluent in a clean, dry flask. It is advisable to add a different, non-phenolic inhibitor if the monomer is to be stored before use.

  • Solvent Removal (if applicable): If the monomer was diluted, remove the solvent under reduced pressure at a low temperature.

Protocol 2: Distillation of a Highly Reactive α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

This protocol is designed to minimize the risk of polymerization during the purification of volatile and reactive α,β-unsaturated ketones.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a well-insulated distillation flask and a condenser with a high cooling capacity.

  • Inhibitor in Receiving Flask: Place a small amount of a suitable inhibitor (e.g., 0.1 g of hydroquinone per 100 g of expected product) in the receiving flask. The receiving flask should be cooled in an ice bath.

  • Charge the Distillation Flask: Add the crude α,β-unsaturated ketone to the distillation flask. It is also recommended to add a small amount of inhibitor to the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a water or oil bath. The goal is to distill the product at the lowest possible temperature to minimize thermal stress.

  • Collection: Collect the distilled product in the cooled, inhibitor-containing receiving flask.

  • Storage: Store the purified, inhibited α,β-unsaturated ketone in a tightly sealed container at a low temperature (2-8°C is common for MVK) and protected from light.

Mandatory Visualizations

Polymerization_Mechanism Figure 1. Free-Radical Polymerization of an α,β-Unsaturated Ketone cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radical Initiating Radical (R•) Initiator->Radical Heat/Light Monomer1 α,β-Unsaturated Ketone Monomer Monomer_Radical Monomer Radical Radical->Monomer_Radical Attack on Monomer Growing_Chain Growing Polymer Chain (R-M•) Monomer_Radical->Growing_Chain Chain Growth Longer_Chain Longer Polymer Chain (R-M-M•) Growing_Chain->Longer_Chain Addition of another Monomer Two_Chains Two Growing Chains Longer_Chain->Two_Chains ... Polymer Stable Polymer Two_Chains->Polymer

Caption: Figure 1. Free-Radical Polymerization of an α,β-Unsaturated Ketone

Inhibition_Mechanism Figure 2. Mechanism of a Phenolic Inhibitor Growing_Chain Growing Polymer Radical (P•) Terminated_Chain Terminated Polymer Chain (P-H) Growing_Chain->Terminated_Chain H• abstraction Inhibitor Phenolic Inhibitor (Ar-OH) Inhibitor_Radical Stable Inhibitor Radical (Ar-O•) Inhibitor->Inhibitor_Radical H• donation Experimental_Workflow Figure 3. Experimental Workflow for Handling Polymerization-Prone Ketones Start Start: Inhibited α,β-Unsaturated Ketone Check_Reaction Is inhibitor compatible with reaction? Start->Check_Reaction Remove_Inhibitor Remove Inhibitor (e.g., Alumina Column) Check_Reaction->Remove_Inhibitor No Reaction Perform Chemical Reaction Check_Reaction->Reaction Yes Remove_Inhibitor->Reaction Workup Reaction Workup Reaction->Workup Purification Purification Step (e.g., Distillation) Workup->Purification Add_Inhibitor Add Storage Inhibitor Purification->Add_Inhibitor Storage Store at low temp, protected from light Add_Inhibitor->Storage

References

Technical Support Center: Catalyst Removal in 3-Hexyn-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst removal from the reaction mixture in the synthesis of 3-Hexyn-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in the synthesis of this compound that need to be removed?

A1: The synthesis of this compound, an α,β-ynone, is commonly achieved through an acyl Sonogashira cross-coupling reaction. This reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt. Common examples include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) as a palladium precursor and copper(I) iodide (CuI) as the co-catalyst.[1][2] Therefore, both palladium and copper residues need to be effectively removed from the final product.

Q2: Why is it crucial to remove the catalyst residues?

A2: Residual palladium and copper catalysts can interfere with subsequent synthetic steps, affecting reaction yields and selectivity. In the context of drug development, stringent regulations limit the levels of heavy metal impurities in active pharmaceutical ingredients (APIs). Therefore, thorough removal is essential for both chemical purity and biological safety.

Q3: What are the common initial work-up procedures to reduce catalyst levels?

A3: A standard initial work-up involves quenching the reaction, followed by an extractive work-up.[3] This typically includes diluting the reaction mixture with an organic solvent and washing with an aqueous solution, such as ammonium chloride, to remove the amine base and some of the metal salts. Subsequent filtration through a pad of Celite® can help remove a significant portion of the heterogeneous catalyst residues.[3]

Q4: My product, this compound, appears to be sensitive to silica gel during purification. What can I do?

A4: Ynones can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[4] To circumvent this, you can neutralize the silica gel by preparing a slurry with a non-nucleophilic base (e.g., triethylamine) in your eluent and then packing the column. Alternatively, using a different stationary phase like neutral alumina for chromatography can be a viable option.

Troubleshooting Guides

Problem 1: Incomplete Removal of Palladium Catalyst

Symptoms:

  • The purified this compound still shows traces of palladium in analytical tests (e.g., ICP-MS).

  • The product has a persistent yellow or black discoloration.

Possible Causes & Solutions:

Possible Cause Solution
Ineffective Filtration Ensure the Celite® pad is well-packed and of sufficient thickness (at least 1-2 cm). Pre-wetting the pad with the solvent can improve its efficacy. For very fine particles, consider using a membrane filter (e.g., 0.45 µm PTFE) in addition to the Celite® pad.
Soluble Palladium Species Filtration is only effective for heterogeneous catalysts. If soluble palladium complexes are present, employ a scavenger. Thiol-based scavengers are generally effective for Pd(II) species. Consider using a solid-supported scavenger for easier removal.
Insufficient Scavenger Amount Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A good starting point is to use 5-10 equivalents of the scavenger.
Suboptimal Scavenging Conditions Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve their efficiency. Monitor the progress by taking aliquots at different time points.
Product-Palladium Complexation The carbonyl group in this compound might form a stable complex with palladium. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Problem 2: Significant Product Loss During Catalyst Removal

Symptoms:

  • Low yield of this compound after purification.

Possible Causes & Solutions:

Possible Cause Solution
Adsorption onto Activated Carbon If using activated carbon for palladium removal, it can also adsorb your product. Minimize the amount of activated carbon used by performing a small-scale trial to find the optimal loading (e.g., starting with 5-10 wt% relative to the crude product).
Co-precipitation with Catalyst During work-up, the product might co-precipitate with the catalyst residues. Ensure the crude product is fully redissolved before attempting filtration or scavenging.
Decomposition on Silica Gel As mentioned in the FAQs, ynones can be sensitive to acidic silica gel. Use neutralized silica gel or an alternative stationary phase like neutral alumina for chromatography.[4]

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can vary significantly based on the chosen method and the specific reaction conditions. The following table provides a general comparison of common techniques for palladium removal.

Removal Method Typical Efficiency (% Pd Removed) Advantages Disadvantages
Filtration through Celite® 60-90%Simple, inexpensive, removes heterogeneous Pd.Ineffective for soluble Pd species.
Activated Carbon 80-99%Cost-effective, removes a wide range of Pd species.Can adsorb the product, leading to yield loss.
Thiol-Based Scavengers 90-99.5%High selectivity for palladium.Can be expensive, may require optimization.
Solid-Supported Scavengers 95-99.9%High efficiency, easy to remove by filtration.Higher cost compared to other methods.
Chromatography 98-99.9+%Can provide very high purity.Can be time-consuming and may lead to product loss on the column.

Experimental Protocols

Protocol 1: Catalyst Removal using a Solid-Supported Scavenger
  • Reaction Work-up: Following the completion of the this compound synthesis, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove any precipitated salts.

  • Scavenging: To the filtrate, add a solid-supported thiol or thiourea-based scavenger (typically 5-10 equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 2-4 hours. Gentle heating (e.g., 40 °C) can be applied if necessary, but monitor for product stability.

  • Removal of Scavenger: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product, now significantly depleted of palladium.

Protocol 2: Catalyst Removal using Activated Carbon
  • Initial Work-up and Dissolution: After the initial aqueous work-up and drying, dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. The Celite® pad is crucial as fine carbon particles can be difficult to filter otherwise.

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Catalyst_Removal_Troubleshooting start High Catalyst Residue in this compound check_form Is the catalyst residue soluble or heterogeneous? start->check_form heterogeneous Heterogeneous Catalyst (Visible Particles) check_form->heterogeneous Heterogeneous soluble Soluble Catalyst (Colored Solution) check_form->soluble Soluble filtration_issue Ineffective Filtration heterogeneous->filtration_issue use_scavenger Use Scavenger soluble->use_scavenger optimize_filtration Optimize Filtration: - Thicker Celite® Pad - Pre-wet Pad - Use Membrane Filter filtration_issue->optimize_filtration scavenger_issue Scavenger Ineffective? use_scavenger->scavenger_issue end_clean Catalyst Removed optimize_filtration->end_clean increase_scavenger Increase Scavenger Equivalents scavenger_issue->increase_scavenger Yes optimize_conditions Optimize Scavenging Conditions (Time/Temp) scavenger_issue->optimize_conditions No, try this increase_scavenger->end_clean product_complexation Consider Product-Pd Complexation optimize_conditions->product_complexation product_complexation->end_clean

Caption: Troubleshooting workflow for catalyst removal.

References

Troubleshooting low conversion rates in 3-Hexyn-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Hexyn-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound to (Z)-3-Hexen-2-one shows low conversion. What are the primary factors to investigate?

Low conversion in the hydrogenation of this compound can stem from several factors. The primary areas to investigate are catalyst activity, reaction conditions, and the purity of your starting materials. Ensure your catalyst is fresh and has been properly handled and stored. Hydrogen pressure and reaction temperature also play a crucial role; suboptimal levels of either can lead to sluggish or incomplete reactions. Finally, impurities in the this compound or solvent can poison the catalyst, hindering its activity.

Q2: I'm observing the formation of Hexan-2-one as a significant byproduct. How can I improve the selectivity towards (Z)-3-Hexen-2-one?

The formation of Hexan-2-one indicates over-hydrogenation. To enhance selectivity for the desired cis-alkene, consider the following:

  • Catalyst Choice: Employ a less active or "poisoned" catalyst. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is specifically designed for the selective hydrogenation of alkynes to cis-alkenes.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting alkyne is consumed to prevent further reduction of the alkene.

  • Additives: The addition of certain modifiers to the reaction mixture can improve selectivity. For instance, the presence of amines can sometimes suppress over-hydrogenation.

Q3: My Michael addition reaction with this compound is not proceeding. What are the likely causes?

A stalled Michael addition could be due to several factors:

  • Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive. Ensure that the pKa of the nucleophile is appropriate for the reaction and that it is being used under suitable conditions to generate the active nucleophilic species.

  • Base Strength: If a base is used to generate the nucleophile, its strength is critical. A base that is too weak may not deprotonate the nucleophile effectively, while a base that is too strong could lead to side reactions.

  • Solvent Effects: The solvent can significantly influence the rate of a Michael addition. Aprotic polar solvents are often preferred as they can solvate the cation of the nucleophile salt without deactivating the nucleophile.

Q4: What are some common side reactions to be aware of when working with this compound?

Besides over-hydrogenation in reduction reactions, other potential side reactions include:

  • Isomerization: The desired (Z)-3-Hexen-2-one can isomerize to the more stable (E)-3-Hexen-2-one, especially in the presence of heat or certain catalysts.

  • Aldol Condensation: Under basic conditions, this compound or its products can undergo self-condensation or react with other carbonyl-containing compounds in the reaction mixture.

  • Polymerization: Alkynes and conjugated systems can be susceptible to polymerization, particularly at higher temperatures or in the presence of radical initiators.

Troubleshooting Guides

Low Conversion Rate in Hydrogenation
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst has been stored under an inert atmosphere. - For palladium catalysts, confirm the active Pd(0) species is present.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure incrementally. - Check for leaks in the hydrogenation apparatus.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation. - Consult literature for the optimal temperature range for your specific catalyst system.
Impure Starting Materials - Purify the this compound and solvent before use. - Ensure the hydrogen gas is of high purity.
Catalyst Poisoning - Identify and remove potential catalyst poisons from starting materials and solvents. - Consider using a guard bed for continuous flow reactions.
Poor Selectivity in Hydrogenation (Over-hydrogenation)
Possible Cause Suggested Solution
Highly Active Catalyst - Switch to a less reactive catalyst (e.g., Lindlar's catalyst). - Decrease the catalyst loading.
Prolonged Reaction Time - Monitor the reaction closely and stop it immediately after the consumption of the starting alkyne.
High Hydrogen Pressure - Reduce the hydrogen pressure.
High Reaction Temperature - Lower the reaction temperature to decrease the rate of the second hydrogenation step.

Experimental Protocols

Selective Hydrogenation of this compound to (Z)-3-Hexen-2-one

This protocol is adapted from procedures for the selective hydrogenation of structurally similar alkynes.

Materials:

  • This compound

  • Palladium on Calcium Carbonate (Lindlar's catalyst)

  • Quinoline

  • Methanol (anhydrous)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add Lindlar's catalyst (5% w/w of the alkyne) and a small amount of quinoline (as a poison, typically 1-2% w/w of the catalyst).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Data Presentation

Effect of Reaction Parameters on the Hydrogenation of 3-Hexyn-1-ol*

*Data from studies on 3-hexyn-1-ol, a structurally similar substrate, can provide valuable insights for optimizing this compound reactions.

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to (Z)-alkene (%)
5% Pd/CaCO₃ (Lindlar)Methanol2512>95>95
5% Pd/CEthanol2543100~80 (significant over-hydrogenation)
5% Pt/CEthyl Acetate50101100<10 (mostly alkane)
Raney NickelEthanol70505100~50

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Replace with fresh catalyst check_catalyst->replace_catalyst No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No purify_reagents Purify Starting Materials check_purity->purify_reagents No success Reaction Successful check_purity->success Yes replace_catalyst->start optimize_pressure Optimize Pressure/Concentration optimize_temp->optimize_pressure optimize_pressure->start purify_reagents->start

Caption: Troubleshooting workflow for low conversion rates.

Signaling_Pathway Reaction Pathway for Hydrogenation of this compound Substrate This compound Intermediate (Z)-3-Hexen-2-one (Desired Product) Substrate->Intermediate Selective Hydrogenation Catalyst Catalyst (e.g., Lindlar's) Catalyst->Substrate Catalyst->Intermediate H2 H₂ H2->Substrate H2->Intermediate Byproduct Hexan-2-one (Over-hydrogenation) Intermediate->Byproduct Further Hydrogenation

Caption: Hydrogenation reaction pathway of this compound.

Stability of 3-Hexyn-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Hexyn-2-one under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading in an acidic solution. What could be happening?

Under acidic conditions, this compound may be susceptible to several degradation pathways. The primary concern is acid-catalyzed hydration of the alkyne moiety, which could lead to the formation of a β-diketone. Additionally, isomerization or other rearrangements, while less common for α,β-alkynyl ketones compared to propargyl alcohols, cannot be entirely ruled out, especially under harsh acidic conditions and elevated temperatures. It is also possible for hydrolysis of the ketone to occur, though this is generally a slower process.

Q2: I am observing the formation of byproducts when using this compound in a basic medium. What are the likely side reactions?

In the presence of a base, this compound is susceptible to nucleophilic attack at the β-carbon of the α,β-unsaturated system, a reaction known as a Michael addition or 1,4-conjugate addition. Common nucleophiles in a reaction mixture, such as amines, alkoxides, or even water (hydroxide ions), can participate in this reaction. This can lead to the formation of various adducts. Furthermore, under strongly basic conditions, deprotonation at the α-carbon can occur, leading to the formation of an enolate, which could then participate in aldol-type condensation reactions if other carbonyl-containing compounds are present.

Q3: Can this compound undergo polymerization during my experiment?

While not as common as for terminal alkynes, conjugated ynones like this compound have the potential to undergo polymerization, particularly under conditions that involve radical initiators, strong acids or bases, or certain metal catalysts. The conjugated system can facilitate polymerization through various mechanisms. If you observe the formation of insoluble, high-molecular-weight materials, polymerization should be considered as a possibility.

Q4: I am seeing a shift in the spectroscopic signals (e.g., NMR, UV-Vis) of my this compound sample over time. What could this indicate?

A change in the spectroscopic profile of this compound is a strong indicator of chemical transformation. This could be due to isomerization, degradation, or reaction with other components in the medium. For example, a loss of the alkyne signal in NMR or a change in the λmax in UV-Vis spectroscopy would suggest a reaction involving the carbon-carbon triple bond. It is recommended to use analytical techniques like LC-MS or GC-MS to identify the new species being formed.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Acidic Media

Symptoms:

  • Appearance of new peaks in LC-MS, GC-MS, or NMR analysis.

  • Change in the physical properties of the reaction mixture (e.g., color, viscosity).

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acid-catalyzed hydration of the alkyne: The triple bond is hydrated to form a β-diketone.Use milder acidic conditions (e.g., weaker acid, lower concentration). Lower the reaction temperature. Reduce the reaction time.
Isomerization/Rearrangement: Although less likely for this specific molecule, acid can catalyze rearrangements.Screen different acid catalysts (e.g., Lewis acids vs. Brønsted acids).[3] Consider a different synthetic route that avoids strongly acidic conditions.
Issue 2: Low Yields and Byproduct Formation in Basic Media

Symptoms:

  • Formation of multiple products detected by chromatography.

  • Difficulty in isolating the desired product.

  • Evidence of Michael addition products in spectroscopic analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Michael Addition: Nucleophiles in the reaction mixture are adding to the β-carbon.Protect other nucleophilic functional groups in your reactants. Use a non-nucleophilic base. Lower the reaction temperature to disfavor addition reactions.
Enolate Formation and Side Reactions: The base is deprotonating the α-carbon, leading to aldol-type reactions.Use a weaker base or a sterically hindered base. Add the base slowly and at a low temperature.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound at Different pH Values

This protocol provides a general framework for determining the stability of this compound in acidic, neutral, and basic aqueous solutions.[4]

1. Materials:

  • This compound

  • Buffer solutions:

    • pH 4.0 (e.g., acetate buffer)

    • pH 7.0 (e.g., phosphate buffer)

    • pH 9.0 (e.g., borate buffer)

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Deionized water

  • HPLC or UPLC-MS system

  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in ACN or MeOH.

  • Sample Preparation:

    • For each pH condition, prepare triplicate samples by adding the this compound stock solution to the respective buffer to achieve a final concentration of 100 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

    • Prepare a control sample (T=0) for each pH by immediately quenching the reaction. This is done by adding an equal volume of cold ACN or MeOH to the sample, which will stop the degradation process.

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the reaction for each collected aliquot as described in step 2.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as UPLC-MS/MS, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. This will allow for the determination of the degradation rate.

Data Presentation:

The results of the stability study can be summarized in the following table:

pHTemperature (°C)Time (hours)% this compound Remaining (Mean ± SD)
4.0250100
1
2
4
8
12
24
7.0250100
1
2
4
8
12
24
9.0250100
1
2
4
8
12
24

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM Stock of this compound pH4 pH 4 Buffer Stock->pH4 Dilute to 100 µM pH7 pH 7 Buffer Stock->pH7 Dilute to 100 µM pH9 pH 9 Buffer Stock->pH9 Dilute to 100 µM Incubate Incubate at Controlled Temperature pH4->Incubate pH7->Incubate pH9->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with ACN) Timepoints->Quench Analysis UPLC-MS/MS Analysis Quench->Analysis Data Determine % Remaining vs. Time Analysis->Data

Caption: Experimental workflow for assessing the pH stability of this compound.

Acid_Degradation Hexynone This compound Protonation Protonation of Carbonyl Oxygen Hexynone->Protonation H+ Hydration Nucleophilic Attack by Water Protonation->Hydration Enol Enol Intermediate Hydration->Enol -H+ Diketone 3,4-Hexanedione (β-Diketone) Enol->Diketone Tautomerization Base_Degradation Hexynone This compound Michael_Addition Michael Addition (1,4-Conjugate Addition) Hexynone->Michael_Addition Adduct Nucleophilic Adduct Michael_Addition->Adduct Nucleophile Nu- Nucleophile->Hexynone

References

Technical Support Center: Scaling Up the Synthesis of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Hexyn-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two primary routes for the synthesis of this compound are:

  • Acylation of 1-Butyne: This involves the deprotonation of 1-butyne with a strong base, such as n-butyllithium or a Grignard reagent, to form a butynylide anion. This is followed by a reaction with an acetylating agent like acetyl chloride or acetic anhydride.

  • Oxidation of a Propargyl Alcohol: This method involves the synthesis of 3-hexyn-2-ol, which is then oxidized to the corresponding ketone, this compound.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: When scaling up the synthesis of this compound, it is crucial to consider the following safety precautions:

  • Exothermic Reactions: The deprotonation of 1-butyne is highly exothermic. Ensure your reactor has adequate cooling capacity to manage the heat generated and prevent thermal runaway.

  • Pyrophoric Reagents: Reagents like n-butyllithium are pyrophoric and require handling under an inert atmosphere (e.g., argon or nitrogen).

  • Flammable Solvents: The use of flammable solvents like tetrahydrofuran (THF) and diethyl ether necessitates working in a well-ventilated area, away from ignition sources, and using appropriate grounding techniques to prevent static discharge.

  • Pressure Build-up: When quenching the reaction, especially with protic solvents, there can be a rapid evolution of gas. Ensure the reactor is properly vented.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Temperature Control: Maintain a low temperature during the deprotonation and acylation steps to reduce the likelihood of side reactions.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents to prevent unwanted side reactions.

  • Controlled Addition: Add reagents slowly and in a controlled manner to maintain a consistent reaction temperature and minimize localized high concentrations.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. For instance, using a less hindered base might be beneficial in some cases.

Q4: What is the most effective method for purifying this compound at a larger scale?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a larger scale.[1] This technique helps to separate the product from unreacted starting materials and higher-boiling impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete deprotonation of 1-butyne.Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi). Verify the concentration of the base via titration.
Inactive acetylating agent.Use a fresh, high-purity acetylating agent. Consider using a more reactive one if necessary.
Reaction temperature is too high, leading to side reactions.Maintain a low reaction temperature (e.g., -78 °C) during deprotonation and acylation.
Formation of a Significant Amount of Byproducts Presence of moisture or oxygen in the reaction.Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents.
Elimination reaction competing with substitution.[2]This is more likely with secondary or tertiary halides, but can occur. Use a primary acetylating agent and maintain low temperatures.
Self-condensation of the acetylating agent.Add the acetylating agent slowly to the butynylide solution to ensure it reacts with the intended nucleophile.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product loss during distillation.Use a well-insulated fractional distillation column and carefully control the vacuum and heating mantle temperature.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or consider a slight excess of the acetylating agent.
Inefficient purification.Use a longer fractional distillation column or one with a higher number of theoretical plates for better separation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of 1-Butyne

This protocol details the synthesis of this compound from 1-butyne and acetyl chloride.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Deprotonation: Dissolve 1-butyne (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium butynylide.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) to the butynylide solution, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data for Protocol 1
ParameterValue
Reactant 1-Butyne
Molar Ratio (1-Butyne : n-BuLi : Acetyl Chloride)1 : 1.1 : 1.1
Reaction Temperature
Deprotonation-78 °C
Acylation-78 °C
Reaction Time
Deprotonation1 hour
Acylation & Warm-up3-4 hours
Typical Yield 70-85%
Boiling Point of this compound ~145-147 °C at atmospheric pressure

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup Reaction Setup (Inert Atmosphere) deprotonation Deprotonation of 1-Butyne with n-BuLi in THF at -78°C setup->deprotonation acylation Acylation with Acetyl Chloride at -78°C deprotonation->acylation warmup Warm to Room Temperature acylation->warmup quench Quench with aq. NH4Cl warmup->quench Reaction Mixture extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO4 extraction->drying purification Fractional Distillation (Reduced Pressure) drying->purification final_product This compound purification->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation inactive_reagent Inactive Acetylating Agent start->inactive_reagent side_reactions Side Reactions start->side_reactions poor_workup Poor Workup/Purification start->poor_workup check_base Verify Base Concentration and Freshness incomplete_deprotonation->check_base check_acetyl_chloride Use Fresh Acetylating Agent inactive_reagent->check_acetyl_chloride control_temp Ensure Strict Temperature Control (-78°C) side_reactions->control_temp inert_atmosphere Maintain Inert Atmosphere side_reactions->inert_atmosphere optimize_distillation Optimize Distillation Parameters poor_workup->optimize_distillation

Caption: Troubleshooting guide for low yield issues.

References

Identifying impurities in 3-Hexyn-2-one via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 3-Hexyn-2-one via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. While a definitive list depends on the specific manufacturing process, potential impurities may include starting materials, reaction byproducts, isomers, and related compounds. Pharmaceutical impurity profiling is a mandatory step in drug manufacturing to ensure safety and efficacy.[1]

Q2: How does GC-MS work to identify these impurities?

A2: GC-MS is a powerful analytical technique that combines two methods to identify substances in a sample.[2] First, Gas Chromatography (GC) separates the different components of the mixture based on their volatility and interaction with the GC column.[2] As each separated component exits the column, it enters the Mass Spectrometer (MS), which ionizes the molecules and breaks them into charged fragments. The MS then detects these fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each component.[2] By comparing these spectra to a known library (e.g., NIST), the impurities can be identified.[2][3]

Q3: What sample preparation is required for GC-MS analysis of this compound?

A3: For impurity analysis, the sample typically needs to be diluted in a suitable volatile solvent, such as methanol or acetonitrile, to a working concentration (e.g., 1% v/v).[1] The goal is to ensure the concentration is high enough to detect trace impurities but not so high that it overloads the GC column, which can cause poor peak shape and obscure smaller impurity peaks.[4][5] For some volatile organic compounds, sample introduction techniques like purge-and-trap or headspace analysis can be used, but direct injection is common for this type of analysis.[6][7]

Q4: How do I interpret the data from a GC-MS analysis?

A4: The primary output is a total ion chromatogram (TIC), which shows a series of peaks over time. Each peak represents a different compound separated by the GC. The time it takes for a compound to travel through the column is its retention time. By clicking on a peak, you can view its corresponding mass spectrum. This spectrum is then compared against a spectral library (like NIST) for identification.[8] Confirmation is achieved by comparing the retention time and mass spectrum of the unknown peak to that of a certified reference standard.

Q5: What if an impurity peak is not in the spectral library?

A5: If a library match is not found, the identification process becomes more complex. The fragmentation pattern in the mass spectrum must be manually interpreted to deduce the structure of the unknown compound. High-resolution mass spectrometry can provide the exact molecular formula, which significantly aids in structure elucidation.[1] Further analysis using techniques like chemical ionization (CI) can help confirm the molecular weight of the unknown compound.[8]

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram illustrates the typical workflow for identifying impurities in this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute this compound in Volatile Solvent Filter Filter Sample (Optional) Prep->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject Sample into GC Vial->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI, 70eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peaks via Library Search (NIST) TIC->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for impurity identification.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Dilute the this compound sample to a concentration of approximately 1 mg/mL in high-purity methanol.

  • Vortex the sample to ensure it is fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial with a septum cap.

2. GC-MS Instrumentation and Parameters: The following table outlines typical instrument parameters for this analysis.[3][9][10]

ParameterRecommended SettingPurpose
GC System
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overload from the main component, improving the shape of impurity peaks.
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures complete and rapid vaporization of the sample.
Carrier GasHeliumInert gas that carries the sample through the column.
Flow Rate1.0 mL/min (Constant Flow)Provides consistent separation and retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, Elite-5MS, or similar non-polar column)A standard, robust column for separating a wide range of volatile and semi-volatile organic compounds.
Oven Temperature ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Hold: 5 minSeparates compounds based on their boiling points, from most volatile to least volatile.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[8]
Ionization Energy70 eVStandard energy for EI to create consistent, library-searchable mass spectra.[10]
Ion Source Temperature230 °CKeeps the ion source clean and prevents condensation of analytes.[10]
Transfer Line Temp280 °CPrevents condensation of separated compounds as they move from the GC to the MS.
Mass Scan Rangem/z 45 - 500Covers the expected mass range for the parent compound and potential impurities.
Solvent Delay3-5 minutesPrevents the high concentration of the injection solvent from saturating the detector.[10]

Troubleshooting Guide

Encountering issues during GC-MS analysis is common. This guide addresses specific problems in a question-and-answer format.

Q: My main this compound peak is tailing or fronting. What's wrong?

A: Poor peak shape is often due to one of the following:

  • Column Overload: The sample is too concentrated. This causes "fronting," where the front of the peak is sloped. Solution: Dilute your sample further and re-inject.[4]

  • Active Sites: The peak shows "tailing," where the back of the peak is elongated. This can be caused by active sites in the inlet liner or on the column that interact with your analyte. Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues.[11]

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can cause peak shape issues. Solution: Reinstall the column according to the manufacturer's instructions.[4][12]

Q: I see unexpected "ghost peaks" in my chromatogram, even in a blank run. Where are they coming from?

A: Ghost peaks are signals from compounds that are not actually in your current sample.

  • Carryover: This occurs when residue from a previous, more concentrated sample remains in the syringe or inlet. Solution: Run several solvent blanks (injecting only the pure solvent) to wash the system. Clean the autosampler syringe.[13]

  • Contaminated System: The inlet liner, septum, or even the carrier gas can be sources of contamination. Septum bleed (siloxanes) is a common issue. Solution: Replace the septum and inlet liner. Ensure high-purity carrier gas with appropriate traps to remove oxygen and hydrocarbons.[4]

Q: The peaks for my suspected impurities are very small or not visible (low sensitivity). How can I improve this?

A: Low sensitivity can be a system-wide or compound-specific issue.

  • Check for Leaks: A leak in the system, especially at the inlet (septum) or column fittings, can cause a significant loss of sensitivity. Solution: Use an electronic leak detector to check all connections from the injector to the detector.[11]

  • Injection Problem: The autosampler syringe may be clogged or not drawing the correct volume. Solution: Observe an injection cycle to ensure the syringe is functioning correctly. Replace the syringe if necessary.[14]

  • Dirty Ion Source: Over time, the MS ion source becomes contaminated, which drastically reduces sensitivity. Solution: The ion source needs to be cleaned. This typically involves venting the mass spectrometer and following the manufacturer's cleaning procedure.[11]

Q: My baseline is noisy or drifting upwards. What should I do?

A: An unstable baseline can make it difficult to detect small peaks.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing the baseline to rise. Solution: Condition the column by baking it out at a high temperature (below its maximum limit) for a few hours. If the column is old or has been exposed to oxygen, it may need to be replaced.[4][13]

  • Contamination: Contaminants in the carrier gas or from a previous injection can elute slowly, causing a rising baseline. Solution: Ensure gas traps are functional. Clean the inlet and run solvent blanks.[4]

  • Gas Leak: A small leak can introduce air (oxygen and nitrogen) into the system, leading to a noisy baseline. Solution: Check for and repair any leaks.[11]

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing common GC-MS issues.

Troubleshooting_Tree Start Problem Observed in Chromatogram? PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Sensitivity Low Sensitivity / Small Peaks Start->Sensitivity Baseline Noisy or Drifting Baseline Start->Baseline GhostPeaks Ghost Peaks Present Start->GhostPeaks Overload Dilute Sample & Re-inject PeakShape->Overload Fronting? ActiveSites Replace Inlet Liner & Trim Column PeakShape->ActiveSites Tailing? LeakCheck Check for Leaks (Inlet, Fittings) Sensitivity->LeakCheck Bleed Condition or Replace Column Baseline->Bleed Drift at High Temp? Contamination Check Gas Purity & Clean Inlet Baseline->Contamination Noisy at all Temps? Carryover Run Solvent Blanks GhostPeaks->Carryover Peaks match prior sample? Septum Replace Septum GhostPeaks->Septum Peaks are siloxanes? CheckSyringe Inspect Syringe & Injection LeakCheck->CheckSyringe No Leaks Found CleanSource Clean MS Ion Source CheckSyringe->CleanSource Syringe OK

Caption: A decision tree for troubleshooting GC-MS problems.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Assignments of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-hexyn-2-one and a structurally related alternative, (E)-3-hexen-2-one. The information presented is intended to aid researchers in the identification and characterization of these and similar compounds.

Introduction

This compound is a six-carbon α,β-unsaturated ketone containing an internal alkyne. Understanding its NMR spectral features is crucial for its unambiguous identification and for monitoring reactions in which it is a reactant or product. This guide presents a summary of its ¹H and ¹³C NMR assignments and compares them with those of (E)-3-hexen-2-one, where the triple bond is replaced by a trans-double bond. This comparison highlights the influence of the carbon-carbon triple bond versus a double bond on the chemical shifts of nearby protons and carbons.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and (E)-3-hexen-2-one. These values are based on computational models and should be considered as estimates. Experimental data should be acquired for definitive assignments.

Table 1: Predicted ¹H NMR Spectral Data

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
This compound H-1 (CH₃)2.25s-
H-5 (CH₂)2.20q7.5
H-6 (CH₃)1.10t7.5
(E)-3-Hexen-2-one H-1 (CH₃)2.24s-
H-3 (CH)6.07dt16.0, 1.6
H-4 (CH)6.71dt16.0, 6.8
H-5 (CH₂)2.21quint7.6
H-6 (CH₃)1.06t7.6

s: singlet, t: triplet, q: quartet, dt: doublet of triplets, quint: quintet

Table 2: Predicted ¹³C NMR Spectral Data

Compound Carbon Assignment Chemical Shift (ppm)
This compound C-1 (CH₃)31.0
C-2 (C=O)185.0
C-3 (C≡)80.0
C-4 (≡C)95.0
C-5 (CH₂)13.0
C-6 (CH₃)14.0
(E)-3-Hexen-2-one C-1 (CH₃)26.2
C-2 (C=O)198.5
C-3 (=CH)131.1
C-4 (=CH)147.8
C-5 (CH₂)35.0
C-6 (CH₃)12.4

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid ketones like this compound.

1. Sample Preparation:

  • Dissolve 5-20 mg of the purified ketone in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the solution is homogeneous.

2. ¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.

3. ¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale to the solvent peak or TMS.

Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of NMR signals for this compound based on its chemical structure.

G NMR Signal Assignment Workflow for this compound cluster_structure Chemical Structure cluster_analysis Data Analysis and Assignment Structure This compound CH3-C(=O)-C≡C-CH2-CH3 HNMR ¹H NMR Spectrum Structure->HNMR yields CNMR ¹³C NMR Spectrum Structure->CNMR yields H_Assign Proton Signal Assignments - Chemical Shift - Multiplicity - Integration HNMR->H_Assign interpreted for C_Assign Carbon Signal Assignments - Chemical Shift - DEPT (optional) CNMR->C_Assign interpreted for H_Assign->C_Assign aids in

Unraveling the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for elucidating molecular structures. Understanding the fragmentation patterns of novel or modified compounds is pivotal for their accurate identification and characterization. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-hexyn-2-one against its structurally similar analogs, 3-hexen-2-one and 3-penten-2-one, supported by experimental data.

Decoding the Fragmentation Fingerprint of this compound

This compound, a C6H8O molecule with a molecular weight of 96.13 g/mol , presents a unique fragmentation pattern under electron ionization. The presence of both a ketone functional group and a carbon-carbon triple bond dictates its primary cleavage pathways. The analysis of its mass spectrum reveals characteristic losses of small alkyl and acyl groups, providing a clear signature for its identification.

The fragmentation of alkynes, such as this compound, is known to favor the formation of resonance-stabilized propargyl cations. Additionally, as an α,β-unsaturated ketone, it is susceptible to cleavage at the α-carbon relative to the carbonyl group and can undergo rearrangements like the McLafferty rearrangement, although the latter is less common in alkynes compared to alkenes.

A Comparative Analysis: this compound vs. Its Analogs

To better understand the unique fragmentation behavior of this compound, a comparison with the structurally related compounds 3-hexen-2-one and 3-penten-2-one is presented. 3-Hexen-2-one features a carbon-carbon double bond, while 3-penten-2-one is a shorter-chain α,β-unsaturated ketone. These differences in saturation and chain length lead to distinct variations in their mass spectra.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z) Proposed Fragment Structures
This compoundC6H8O96.13[1]81, 67, 53, 43[M-CH3]+, [M-C2H5]+ or [M-CHO]+, [C4H5]+, [CH3CO]+
3-Hexen-2-oneC6H10O98.14[2][3]83, 69, 55, 43[M-CH3]+, [M-C2H5]+, [C4H7]+, [CH3CO]+
3-Penten-2-oneC5H8O84.12[4][5]69, 55, 43, 39[M-CH3]+, [C4H7]+, [CH3CO]+, [C3H3]+

Visualizing the Fragmentation Pathway of this compound

The following diagram illustrates the proposed major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway_of_3_Hexyn_2_one cluster_frags Fragment Ions mol This compound (m/z 96) [CH3COC≡CCH2CH3]+• frag1 m/z 81 [COC≡CCH2CH3]+ mol->frag1 - •CH3 frag2 m/z 67 [C≡CCH2CH3]+ mol->frag2 - •COCH3 frag3 m/z 53 [CH3COC≡C]+ mol->frag3 - •C2H5 frag4 m/z 43 [CH3CO]+ frag1->frag4 - C3H4

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The mass spectrometry data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: Typically a non-polar column, such as a DB-5ms or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-500

This comparative analysis, complete with quantitative data and a visualized fragmentation pathway, provides a valuable resource for the identification and structural elucidation of this compound and related compounds in complex matrices. The detailed experimental protocol serves as a practical guide for researchers aiming to reproduce or build upon these findings.

References

FT-IR Analysis of 3-Hexyn-2-one: A Comparative Guide to Carbonyl and Alkyne Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise and efficient characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful analytical technique for the identification of functional groups within a molecule. This guide provides a detailed comparison of the FT-IR spectral features of the carbonyl (C=O) and alkyne (C≡C) groups in 3-hexyn-2-one against relevant alternative compounds, supported by experimental data and protocols.

Comparative FT-IR Data

The vibrational frequencies of functional groups in an FT-IR spectrum are sensitive to their local chemical environment. In this compound, the carbonyl group is conjugated with the carbon-carbon triple bond, which influences their respective absorption frequencies compared to their non-conjugated counterparts.

CompoundFunctional GroupTypical Absorption Frequency (cm⁻¹)Notes
This compound Conjugated Ketone (C=O)1685-1666[1]The conjugation with the alkyne lowers the frequency compared to a saturated ketone.[2][3]
Internal Alkyne (C≡C)2260-2100 (weak)[4][5][6]The stretch is often weak for internal alkynes due to the symmetry of the bond.[4]
2-Hexanone Saturated Ketone (C=O)~1715[1]Represents a non-conjugated ketone for comparison.
3-Hexyne Internal Alkyne (C≡C)2260-2100 (weak)[4][5]Represents a simple internal alkyne without carbonyl conjugation.

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid sample such as this compound using a transmission cell.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Liquid Transmission Cell (e.g., NaCl or KBr plates)

  • Micropipette

Procedure:

  • Background Spectrum:

    • Ensure the FT-IR spectrometer's sample compartment is empty.

    • Acquire a background spectrum. This will account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a clean, dry salt plate (e.g., NaCl) from the transmission cell onto a holder.

    • Using a micropipette, place a small drop of the liquid sample (e.g., this compound) onto the center of the plate.

    • Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

    • Secure the plates in the spectrometer's sample holder.

  • Sample Spectrum Acquisition:

    • Place the sample holder into the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the spectrum to identify the characteristic absorption bands for the carbonyl and alkyne functional groups.

Workflow for FT-IR Analysis

The logical flow of an FT-IR experiment, from preparation to final analysis, can be visualized as follows:

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Acquire Background Spectrum C Run Sample Spectrum A->C B Prepare Liquid Sample (Thin Film between Salt Plates) B->C D Process Spectrum (Background Correction) C->D E Identify Characteristic Peaks (e.g., C=O, C≡C) D->E F Compare with Reference Data E->F

Caption: A flowchart illustrating the key stages of FT-IR spectroscopic analysis.

Discussion and Comparison

The FT-IR spectrum of this compound will exhibit a carbonyl (C=O) stretching absorption at a lower wavenumber (1685-1666 cm⁻¹) compared to a non-conjugated ketone like 2-hexanone (~1715 cm⁻¹).[1] This shift to a lower frequency, often referred to as a red shift, is a direct consequence of the conjugation between the carbonyl group and the alkyne.[2][3] The delocalization of π-electrons across the conjugated system weakens the C=O double bond, reducing the energy required for its vibrational excitation.

The carbon-carbon triple bond (C≡C) in this compound, being an internal alkyne, is expected to show a weak absorption in the 2260-2100 cm⁻¹ region.[4][5][6] The intensity of this peak is often diminished in internal alkynes due to the relatively symmetrical substitution around the triple bond, which results in a small change in the dipole moment during vibration.[4] In contrast, terminal alkynes (with a C≡C-H bond) typically show a more prominent C≡C stretch and a very characteristic sharp C-H stretch around 3300 cm⁻¹.[5][6] The C≡C absorption in this compound would be comparable in position to that of a simple internal alkyne like 3-hexyne.

References

A Comparative Analysis of the Reactivity of 3-Hexyn-2-one and Other Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of α,β-Alkynyl Ketones in Nucleophilic Addition Reactions.

Alkynyl ketones, also known as ynones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement imparts unique reactivity to the molecule, making them valuable intermediates in a variety of synthetic transformations, including the synthesis of heterocyclic compounds and as covalent modifiers in drug development. This guide provides a comparative overview of the reactivity of 3-hexyn-2-one, an internal aliphatic ynone, with other alkynyl ketones, supported by available experimental data and detailed experimental protocols.

General Reactivity of Alkynyl Ketones

The primary mode of reaction for α,β-alkynyl ketones is the nucleophilic conjugate addition, commonly referred to as the Michael addition. In this reaction, a nucleophile attacks the β-carbon of the alkynyl group, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. The reactivity of alkynyl ketones in these additions is significantly influenced by several structural factors:

  • Nature of the Electron-Withdrawing Group: The reactivity of the conjugated system is directly related to the electron-withdrawing ability of the activating group. For analogous compounds, the reactivity follows the trend: ketone > ester > amide.[1] This makes alkynyl ketones generally more reactive Michael acceptors than the corresponding alkynyl esters (propiolates) and alkynyl amides (propiolamides).

  • Substitution at the Alkyne: The nature of the substituents on the alkyne plays a crucial role in modulating reactivity.

    • Aromatic vs. Aliphatic: Aromatic alkynyl ketones, where an aryl group is attached to either the carbonyl or the alkyne, are generally more reactive than their aliphatic counterparts. The aromatic ring can further delocalize the negative charge in the transition state, thus stabilizing it and accelerating the reaction.

    • Terminal vs. Internal: Terminal alkynyl ketones possess an acidic proton at the end of the alkyne, which can be removed under basic conditions. This allows them to also act as nucleophiles in certain reactions. Internal alkynes, such as this compound, lack this acidic proton and can only function as electrophiles in Michael additions. Furthermore, the presence of a substituent on the terminal carbon of the alkyne (as in internal alkynes) can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to a terminal alkyne.[1]

Comparative Reactivity Data

Alkynyl Ketone TypeSubstituent EffectsRelative Reactivity with ThiolsRepresentative Yields (where available)
Aliphatic, Internal Alkyl groups are electron-donating, slightly reducing the electrophilicity of the β-carbon. Steric hindrance from the internal alkyl group can also play a role.ModerateNot specified in comparative studies.
Aliphatic, Terminal Lacks a bulky substituent at the terminal position, reducing steric hindrance compared to internal alkynes.Moderate to HighQuantitative yields have been observed in some cases.[1][2]
Aromatic The aromatic ring enhances the electrophilicity of the alkyne through resonance stabilization of the intermediate.HighQuantitative yields are often achieved.[1]
β-Substituted The presence of a bulky group at the β-position can sterically hinder the approach of the nucleophile, leading to a decrease in reaction rate.Lower than unsubstituted analogsYields can be significantly lower, especially without pH control.[1][2]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for a typical Michael addition and its kinetic analysis are provided below.

General Protocol for Michael Addition of a Thiol to an Alkynyl Ketone

This protocol describes a general procedure for the addition of a thiol to an alkynyl ketone, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Alkynyl ketone (e.g., this compound)

  • Thiol (e.g., thiophenol)

  • Solvent (e.g., acetonitrile or ethanol)

  • Base (optional, e.g., triethylamine or piperidine)

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • HPLC system (for quantitative monitoring)

Procedure:

  • In a round-bottom flask, dissolve the alkynyl ketone (1.0 mmol) in the chosen solvent (10 mL).

  • Add the thiol (1.1 mmol, 1.1 equivalents) to the solution.

  • If a catalyst is used, add the base (e.g., 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or by taking aliquots at regular intervals for HPLC analysis.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the product by column chromatography.

Protocol for Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constant for the reaction of an alkynyl ketone with a thiol under pseudo-first-order conditions.

Materials:

  • Alkynyl ketone stock solution of known concentration.

  • Thiol stock solution of known concentration (in large excess compared to the ynone).

  • Buffer solution of desired pH.

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Set the UV-Vis spectrophotometer to a wavelength where the alkynyl ketone has a significant absorbance that changes upon reaction.

  • In a quartz cuvette, place a solution of the thiol in the buffer. The concentration of the thiol should be at least 10 times greater than the final concentration of the alkynyl ketone.

  • Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by adding a small, known volume of the alkynyl ketone stock solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • The pseudo-first-order rate constant (k') can be determined by fitting the absorbance versus time data to a first-order exponential decay.

  • Repeat the experiment with different concentrations of the thiol (still in excess).

  • The second-order rate constant (k) is obtained from the slope of a plot of k' versus the concentration of the thiol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of a Michael addition to an alkynyl ketone and a typical experimental workflow for a comparative kinetic study.

General mechanism of a base-catalyzed Michael addition to an alkynyl ketone.

Kinetic_Analysis_Workflow arrow arrow prep_solutions Prepare stock solutions of alkynyl ketones and nucleophile setup_spectro Set up UV-Vis spectrophotometer at appropriate wavelength and temperature prep_solutions->setup_spectro run_experiments Perform kinetic runs with varying concentrations of reactants setup_spectro->run_experiments collect_data Collect absorbance vs. time data for each reaction run_experiments->collect_data analyze_data Analyze data to determine pseudo-first-order rate constants (k') collect_data->analyze_data plot_data Plot k' vs. nucleophile concentration analyze_data->plot_data calc_k Determine second-order rate constants (k) from the slope of the plot plot_data->calc_k compare Compare k values to determine relative reactivities calc_k->compare

Experimental workflow for the comparative kinetic analysis of Michael addition to alkynyl ketones.

References

A Comparative Guide to the Synthesis of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hexyn-2-one is a valuable building block in organic synthesis, utilized in the construction of more complex molecules, including heterocyclic compounds and natural product analogues. Its α,β-unsaturated ketone functionality, combined with the reactivity of the alkyne, makes it a versatile intermediate. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classical oxidation of the corresponding secondary alcohol and a modern Lewis-acid catalyzed acylation of a protected alkyne.

Route 1: Oxidation of 3-Hexyn-2-ol

This traditional approach involves the synthesis of the precursor alcohol, 3-hexyn-2-ol, followed by its oxidation to the target ketone. The formation of 3-hexyn-2-ol is typically achieved through the nucleophilic addition of a 1-butyne-derived organometallic reagent to an acetaldehyde electrophile. Subsequent oxidation of the secondary alcohol yields the desired ynone.

Experimental Protocol: Oxidation of 3-Hexyn-2-ol with Pyridinium Chlorochromate (PCC)

A general and reliable method for the oxidation of secondary alcohols to ketones involves the use of Pyridinium Chlorochromate (PCC).

  • Preparation of the Reagent: In a fume hood, a suspension of pyridinium chlorochromate (1.2 equivalents) and celite is prepared in dichloromethane (DCM).

  • Reaction Setup: The flask containing the PCC suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of 3-hexyn-2-ol (1.0 equivalent) in DCM is added to the stirred PCC suspension.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Lewis Acid-Catalyzed Acylation of 1-(Trimethylsilyl)-1-butyne

A more contemporary approach involves the direct acylation of a protected terminal alkyne. This method avoids the pre-synthesis and isolation of the secondary alcohol, potentially offering a more streamlined process. The use of a Lewis acid catalyst, such as iron(III) chloride, facilitates the reaction between the silylated alkyne and an acylating agent like acetic anhydride.

Experimental Protocol: FeCl₃-Catalyzed Acylation

This procedure is adapted from a general method for the synthesis of ynones from silylated alkynes and acetic anhydride.

  • Reaction Setup: A flame-dried Schlenk flask is charged with iron(III) chloride (FeCl₃, 10 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Addition of Reagents: Anhydrous solvent (e.g., dichloromethane) is added, followed by 1-(trimethylsilyl)-1-butyne (1.0 equivalent) and acetic anhydride (1.5 equivalents).

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours), with monitoring by TLC or GC-MS.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield this compound.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of 3-Hexyn-2-olRoute 2: FeCl₃-Catalyzed Acylation
Starting Materials 1-Butyne, Acetaldehyde, Oxidizing Agent (e.g., PCC)1-(Trimethylsilyl)-1-butyne, Acetic Anhydride
Key Reagents Organometallic Reagent (e.g., n-BuLi), PCC, DichloromethaneIron(III) Chloride, Dichloromethane
Number of Steps Two (Alcohol formation, then oxidation)One
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2-4 hours (for oxidation step)1-24 hours
Reported Yield Variable (dependent on both steps)Good to excellent (based on analogous ynones)
Purity High after chromatographic purificationHigh after chromatographic purification
Advantages Well-established, reliable methodology.More atom-economical, one-pot procedure.
Disadvantages Two-step process, use of toxic chromium reagents.Requires preparation of silylated alkyne.

Mandatory Visualization

Synthesis_Comparison cluster_route1 Route 1: Oxidation of 3-Hexyn-2-ol cluster_route2 Route 2: FeCl₃-Catalyzed Acylation A1 1-Butyne B1 3-Hexyn-2-ol A1->B1 1. n-BuLi 2. Acetaldehyde C1 This compound B1->C1 PCC, DCM A2 1-(Trimethylsilyl)-1-butyne B2 This compound A2->B2 Acetic Anhydride, FeCl₃

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental_Workflow_Oxidation start Start reagent_prep Prepare PCC suspension in DCM start->reagent_prep cooling Cool to 0 °C reagent_prep->cooling addition Add 3-Hexyn-2-ol in DCM cooling->addition reaction Stir at RT for 2-4h addition->reaction filtration Filter through silica/celite reaction->filtration wash Wash with NaHCO₃ (aq) and brine filtration->wash dry_concentrate Dry and concentrate organic phase wash->dry_concentrate purification Column Chromatography dry_concentrate->purification end This compound purification->end

Caption: Experimental workflow for the oxidation of 3-Hexyn-2-ol.

Experimental_Workflow_Acylation start Start setup Charge Schlenk flask with FeCl₃ under Argon start->setup add_reagents Add solvent, silylated alkyne, and acetic anhydride setup->add_reagents reaction Stir at Room Temperature (1-24h) add_reagents->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Extract with Dichloromethane quench->extraction wash_dry_concentrate Wash, dry, and concentrate organic phase extraction->wash_dry_concentrate purification Flash Column Chromatography wash_dry_concentrate->purification end This compound purification->end

Caption: Experimental workflow for the FeCl₃-catalyzed acylation.

Stereochemical Analysis of Products from 3-Hexyn-2-one Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its efficacy and safety. This guide provides a comparative analysis of the stereochemical products derived from reactions of 3-hexyn-2-one, a versatile building block in organic synthesis. Due to the limited availability of specific stereochemical data for this compound in the readily accessible literature, this guide will leverage data from the closely related substrate, 3-hexyn-1-ol, to provide valuable insights and comparative benchmarks.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone functionality in α,β-alkynyl ketones can lead to the formation of chiral propargyl alcohols, which are valuable intermediates in organic synthesis. The stereoselectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Asymmetric Transfer Hydrogenation

Experimental Workflow for Asymmetric Transfer Hydrogenation:

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Chiral Ru(II) Catalyst reaction_vessel Reaction at controlled T catalyst->reaction_vessel ligand Chiral Diamine Ligand ligand->catalyst metal_precursor Ru Precursor metal_precursor->ligand Coordination substrate This compound substrate->reaction_vessel h_source Hydrogen Source (e.g., Formic Acid/Triethylamine) h_source->reaction_vessel solvent Solvent solvent->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Chiral HPLC/GC Analysis purification->analysis product Chiral 3-Hexyn-2-ol analysis->product

Caption: General workflow for asymmetric transfer hydrogenation of this compound.

Stereoselective Hydrogenation of the Alkyne Moiety

The partial hydrogenation of the triple bond in this compound can lead to either the (Z)- or (E)-isomer of 3-hexen-2-one, depending on the catalyst and reaction conditions. Controlling this stereoselectivity is crucial for subsequent synthetic transformations.

Comparison of Heterogeneous Catalysts for the Semihydrogenation of 3-Hexyn-1-ol

A study on the selective semihydrogenation of the structurally similar 3-hexyn-1-ol to (Z)-3-hexen-1-ol provides valuable comparative data. Different palladium-based heterogeneous catalysts were investigated, and their performance in terms of conversion and stereoselectivity was evaluated.[1]

Table 1: Comparison of Catalysts for the Semihydrogenation of 3-Hexyn-1-ol [1]

CatalystSubstrate/Catalyst Molar RatioTemperature (°C)Time (h)Conversion (%)Stereoselectivity to (Z)-isomer (%)
Cat 1 (0.25% Pd/Al₂O₃)500253>8997
Cat 1 + NH₄Cl500253>8997
Cat 1 + CH₃COONa·3H₂O500253>8997
Cat 2 (Pd-Cu/Al₂O₃)5002524--

Data extracted from a study on 3-hexyn-1-ol and presented as a comparative reference.

The results indicate that high stereoselectivity for the (Z)-alkenol can be achieved with a palladium on alumina catalyst, and the addition of certain additives does not significantly impact this selectivity under the tested conditions.[1]

Experimental Protocol for Semihydrogenation of 3-Hexyn-1-ol: [1]

  • Catalyst Preparation (Cat 1): A Schlenk tube was charged with 25 mg (0.15 mmol) of PdCl₂ and 0.22 mL (0.50 mmol) of trioctylamine (TOA) in 5 mL of cyclopentyl methyl ether (CPME) under a nitrogen atmosphere. The mixture was stirred for 24 hours at 25°C under a hydrogen pressure of 0.1 MPa in a stainless steel autoclave. The resulting mixture was then transferred to a flask containing 10 mL of CPME and 5 g of γ-Al₂O₃ and stirred under a hydrogen atmosphere for 24 hours at room temperature. The catalyst was collected by filtration, washed with CPME, and dried in vacuo.

  • Hydrogenation Reaction: A three-necked round-bottom flask was charged with 100 mg of Cat 1 (0.25% Pd/Al₂O₃) and 10 mL of isopropanol under a nitrogen atmosphere. The substrate, 3-hexyn-1-ol (138.4 mg, 1.41 mmol), was added, and the flask was pressurized with hydrogen gas (0.1 MPa). The reaction was stirred at the desired temperature for the specified time.

  • Analysis: The conversion and stereoselectivity were determined by gas chromatography.

Reaction Pathway for Semihydrogenation:

Reactant This compound Z_Isomer (Z)-3-Hexen-2-one Reactant->Z_Isomer H₂, Pd/C (e.g., Lindlar's catalyst) E_Isomer (E)-3-Hexen-2-one Reactant->E_Isomer Na, liq. NH₃ Overreduction Hexan-2-one Z_Isomer->Overreduction H₂, Pd/C E_Isomer->Overreduction H₂, Pd/C

Caption: Stereoselective pathways for the hydrogenation of this compound.

Nucleophilic Addition Reactions

Nucleophilic additions to the α,β-unsaturated system of this compound can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or Michael addition). The stereochemical outcome of these reactions can be controlled through the use of chiral nucleophiles, chiral auxiliaries, or chiral catalysts.

Diastereoselective Michael Addition

While specific examples for this compound are scarce, the principles of diastereoselective Michael additions are well-established. The use of chiral auxiliaries attached to the nucleophile or the substrate can effectively control the facial selectivity of the addition. For example, organocuprate additions to homochiral ketals of enones have been shown to proceed with moderate diastereoselectivity.

Logical Flow for a Diastereoselective Michael Addition:

Start Start with this compound Reaction Michael Addition Reaction Start->Reaction Nucleophile Select Chiral Nucleophile or use Chiral Auxiliary Nucleophile->Reaction Catalyst Choose Chiral Catalyst (e.g., Lewis Acid) Catalyst->Reaction Diastereomers Formation of Diastereomeric Products Reaction->Diastereomers Separation Separation of Diastereomers Diastereomers->Separation Final_Product Desired Stereoisomer Separation->Final_Product

Caption: Decision process for achieving a diastereoselective Michael addition.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, to form cyclic structures with new stereocenters. The stereoselectivity of these reactions can be influenced by the use of chiral dienes, dienophiles, or catalysts.

Conclusion

The stereochemical analysis of reactions involving this compound is a critical aspect of its application in asymmetric synthesis. While direct and extensive experimental data for this specific substrate is limited in readily available literature, valuable insights can be drawn from studies on closely related compounds like 3-hexyn-1-ol. The principles of asymmetric reduction, hydrogenation, nucleophilic addition, and cycloaddition are well-established and provide a strong foundation for designing stereoselective transformations of this compound. Further research focusing on the application of modern chiral catalysts and reagents to this compound is warranted to fully explore its potential in the synthesis of enantiomerically pure compounds for various applications, including drug discovery and development. Researchers are encouraged to use the provided experimental frameworks as a starting point for developing and optimizing stereoselective reactions of this versatile building block.

References

Validating the Structure of 3-Hexyn-2-one Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from 3-hexyn-2-one, a versatile building block in organic synthesis. Understanding the structural outcomes of its key reactions is paramount for the development of complex molecular architectures. This document outlines the expected products, compares their characteristics, provides detailed experimental protocols for their synthesis and validation, and visually represents the workflows for structural elucidation.

Introduction to the Reactivity of this compound

This compound possesses two primary reactive sites: the carbon-carbon triple bond and the carbonyl group. This dual functionality allows for a range of selective transformations, primarily categorized as:

  • Reduction of the Alkyne: The triple bond can be partially reduced to a cis-alkene or fully reduced to an alkane.

  • Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol.

  • Conjugate Addition: Following partial reduction of the alkyne to an α,β-unsaturated ketone, the molecule becomes an excellent Michael acceptor, susceptible to 1,4-conjugate addition by various nucleophiles.

The choice of reagent and reaction conditions dictates the final product structure, making rigorous validation essential.

Comparison of Key Reaction Products

The following table summarizes the expected products from the primary reaction pathways of this compound.

Reaction TypeReagent/CatalystProduct NameStructureMolecular Weight ( g/mol )Expected YieldKey Spectroscopic Features
Selective Alkyne Hydrogenation H₂, Lindlar's Catalyst(Z)-3-Hexen-2-one98.14>90% selectivity[1][2]IR: ~1680 cm⁻¹ (C=O, conjugated), ~1650 cm⁻¹ (C=C). ¹H NMR: Alkene protons ~6.0-6.2 ppm.
Full Alkyne Hydrogenation H₂, Pd/C2-Hexanone100.16HighIR: ~1715 cm⁻¹ (C=O, saturated). ¹³C NMR: Carbonyl carbon ~209 ppm.
Carbonyl Reduction Sodium Borohydride (NaBH₄)3-Hexyn-2-ol98.1460-90%[3]IR: Broad ~3400 cm⁻¹ (O-H), ~2200 cm⁻¹ (C≡C). ¹³C NMR: Absence of carbonyl peak, presence of carbinol carbon ~60-70 ppm.[4]
Conjugate Addition (to (E)-3-Hexen-2-one) (CH₃)₂CuLi (Gilman Reagent)3,4-Dimethyl-2-pentanone114.19HighIR: ~1715 cm⁻¹ (C=O, saturated). ¹H NMR: Absence of alkene protons.

Note: Yields are based on typical outcomes for these reaction types; specific experimental conditions may alter the results.

Experimental Protocols for Synthesis and Validation

Detailed methodologies for the key transformations of this compound are provided below.

Selective Hydrogenation to (Z)-3-Hexen-2-one

Methodology: This procedure is adapted from the selective hydrogenation of similar alkynyl compounds.[1][2][5]

  • Reaction Setup: A flask is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and a solvent such as methanol or ethyl acetate.

  • Hydrogenation: The flask is flushed with hydrogen gas, and a solution of this compound in the chosen solvent is added. The reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield (Z)-3-hexen-2-one.[6][7]

  • Structural Validation: The structure is confirmed by IR spectroscopy (alkene and conjugated carbonyl stretches), ¹H NMR (presence of cis-alkene protons), and Mass Spectrometry.

Carbonyl Reduction to 3-Hexyn-2-ol

Methodology: This is a standard procedure for the reduction of ketones using sodium borohydride.[3]

  • Reaction Setup: this compound is dissolved in a protic solvent, typically methanol or ethanol, in an Erlenmeyer flask and cooled in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution. The reaction is typically stirred for 15-30 minutes.

  • Monitoring: The disappearance of the ketone is monitored by TLC, often visualizing with a 2,4-dinitrophenylhydrazine (DNP) stain which is specific for aldehydes and ketones.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The organic product is extracted with a solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The product, 3-hexyn-2-ol, can be purified by distillation or column chromatography.[4]

  • Structural Validation: Confirmation is achieved through IR spectroscopy (disappearance of the carbonyl peak and appearance of a broad hydroxyl stretch) and NMR spectroscopy (appearance of a proton signal for the alcohol and the CH-OH group).

Conjugate Addition of an Organocuprate to 3-Hexen-2-one

Methodology: This protocol outlines a typical Michael addition using a Gilman reagent.[8] It assumes the prior synthesis of (E)-3-Hexen-2-one via isomerization of the (Z)-isomer or other synthetic routes.[9]

  • Reagent Preparation: A Gilman reagent (lithium diorganocuprate, e.g., (CH₃)₂CuLi) is prepared in situ by reacting an organolithium reagent with a copper(I) salt (e.g., CuI) in an ethereal solvent like diethyl ether or THF at low temperature.

  • Conjugate Addition: A solution of 3-hexen-2-one in the same solvent is added dropwise to the freshly prepared Gilman reagent at low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting ketone is purified by column chromatography.

  • Structural Validation: The product is characterized by IR (saturated ketone C=O stretch), ¹H NMR (disappearance of alkene signals and appearance of new alkyl signals), and ¹³C NMR spectroscopy.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of product validation and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Structural Validation A Select Reaction Pathway (e.g., Hydrogenation, Reduction) B Prepare Reagents and Glassware A->B C Combine this compound and Reagents B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction D->E F Extraction and Washing E->F G Purification (Chromatography/Distillation) F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Compare Data to Expected Structure H->I J Final Product I->J Structure Confirmed

Caption: A generalized workflow for the synthesis and structural validation of a this compound reaction product.

signaling_pathway cluster_pathways Reaction Pathways Start This compound NodeA Selective Hydrogenation (H2, Lindlar) Start->NodeA NodeB Carbonyl Reduction (NaBH4) Start->NodeB NodeC Full Hydrogenation (H2, Pd/C) Start->NodeC ProductA (Z)-3-Hexen-2-one NodeA->ProductA ProductB 3-Hexyn-2-ol NodeB->ProductB ProductC 2-Hexanone NodeC->ProductC ProductD Conjugate Addition Product ProductA->ProductD  Nucleophilic  Attack

References

A Comparative Guide to the Kinetic Profiles of 3-Hexyn-2-one in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for understanding the reaction kinetics of 3-Hexyn-2-one, an activated alkyne, in the context of nucleophilic addition reactions. Due to a scarcity of published quantitative kinetic data for this specific ynone, this document outlines a proposed comparative study, complete with detailed experimental protocols and expected outcomes based on the established reactivity of analogous compounds. The guide contrasts the anticipated reactivity of this compound with its alkene counterpart, 3-Hexen-2-one, and other common Michael acceptors. Methodologies for kinetic analysis using UV-Vis and NMR spectroscopy are provided to enable researchers to generate the quantitative data necessary for direct comparison. Furthermore, the role of activated alkynes as tools in chemical biology for probing biological systems is discussed.

Introduction

This compound belongs to the class of organic compounds known as ynones, which are characterized by a ketone conjugated with an alkyne. This structural motif renders the molecule a potent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. In drug development and chemical biology, such activated alkynes are of significant interest for their potential in covalent inhibitor design and bioconjugation reactions.[1] The high reactivity and linear geometry of the alkyne can offer distinct advantages over more commonly used α,β-unsaturated ketones (enones). A study comparing various acetylenic Michael acceptors demonstrated that ynones provide quantitative yields in reactions with thiol-containing peptides, outperforming corresponding propiolates and propiolamides.[2] This suggests a higher electrophilicity of the β-carbon in ynones, leading to faster reaction rates.[3]

This guide proposes a systematic kinetic investigation to quantitatively assess the reactivity of this compound in comparison to other Michael acceptors, particularly its alkene analog, 3-Hexen-2-one. The subsequent sections detail the experimental design, data presentation formats, and methodologies for such a study.

Proposed Comparative Kinetic Study

To quantitatively evaluate the reactivity of this compound, a series of kinetic experiments are proposed. The primary objective is to determine the second-order rate constants (k₂) for the Michael addition of various nucleophiles to this compound and compare them with those for 3-Hexen-2-one and other relevant Michael acceptors. The proposed nucleophiles for this study include a thiol (e.g., N-acetylcysteine) and an amine (e.g., piperidine) to represent biologically relevant functional groups.

The study would involve monitoring the reaction progress under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the Michael acceptor. This approach simplifies the kinetic analysis, allowing for the determination of the pseudo-first-order rate constant (k') from which the second-order rate constant (k₂) can be derived.

Data Presentation

The quantitative data generated from the proposed kinetic studies should be summarized in clearly structured tables to facilitate straightforward comparison.

Table 1: Second-Order Rate Constants (k₂) for the Michael Addition of N-acetylcysteine.

Michael AcceptorNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
This compoundN-acetylcysteineAcetonitrile/Water (1:1)25(Experimental Data)
3-Hexen-2-oneN-acetylcysteineAcetonitrile/Water (1:1)25(Experimental Data)
Methyl Vinyl KetoneN-acetylcysteineAcetonitrile/Water (1:1)25(Experimental Data)

Table 2: Second-Order Rate Constants (k₂) for the Michael Addition of Piperidine.

Michael AcceptorNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
This compoundPiperidineAcetonitrile25(Experimental Data)
3-Hexen-2-onePiperidineAcetonitrile25(Experimental Data)
Methyl Vinyl KetonePiperidineAcetonitrile25(Experimental Data)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a change in UV-Vis absorbance upon reaction, such as the disappearance of the conjugated system of the Michael acceptor.

1. Materials and Reagents:

  • This compound (or other Michael acceptor)

  • Nucleophile (e.g., N-acetylcysteine)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Solvent (e.g., acetonitrile, HPLC grade)

2. Instrumentation:

  • UV-Vis Spectrophotometer with temperature control.

3. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor and the nucleophile in the chosen solvent/buffer system.

  • Determination of λmax: Record the UV-Vis spectrum of the Michael acceptor to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).

    • In a cuvette, place the nucleophile solution at a concentration at least 10-fold higher than the Michael acceptor.

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at λmax over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot will be linear.

    • The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Repeat the experiment with at least three different excess concentrations of the nucleophile.

    • Plot k' versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).

Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy

This protocol is useful for monitoring the disappearance of reactant signals and the appearance of product signals.

1. Materials and Reagents:

  • This compound (or other Michael acceptor)

  • Nucleophile (e.g., Piperidine)

  • Deuterated solvent (e.g., CD₃CN)

  • Internal standard (e.g., tetramethylsilane - TMS)

2. Instrumentation:

  • NMR Spectrometer.

3. Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the Michael acceptor and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the nucleophile.

  • Reaction Initiation: Add a known concentration of the nucleophile to the NMR tube and start acquiring spectra at regular time intervals.

  • Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction.

  • Data Analysis:

    • Integrate a characteristic peak of the starting material and a characteristic peak of the product in each spectrum, relative to the internal standard.

    • Plot the concentration of the starting material versus time.

    • From this plot, determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the method of initial rates.[4]

Mandatory Visualization

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis stock_ma Stock Solution (Michael Acceptor) mix Mix Reactants in Cuvette stock_ma->mix stock_nuc Stock Solution (Nucleophile) stock_nuc->mix monitor Monitor Absorbance at λmax over Time mix->monitor plot1 Plot ln(A) vs. Time (Determine k') monitor->plot1 plot2 Plot k' vs. [Nucleophile] (Determine k₂) plot1->plot2

Caption: Workflow for a kinetic study using UV-Vis spectroscopy.

Michael_Addition_Mechanism reactants Ynone + Nucleophile (Nu-H) intermediate Enolate Intermediate reactants->intermediate Nucleophilic Attack product Michael Adduct intermediate->product Protonation

Caption: General mechanism of Michael addition to an ynone.

Discussion of Expected Results and Comparative Reactivity

Based on established principles of organic chemistry, it is expected that this compound will exhibit significantly higher reactivity towards nucleophiles in Michael additions compared to its alkene analog, 3-Hexen-2-one. The sp-hybridized carbons of the alkyne in this compound are more electronegative than the sp²-hybridized carbons of the alkene in 3-Hexen-2-one. This increased electronegativity, coupled with the potent electron-withdrawing effect of the conjugated ketone, is expected to render the β-carbon of the ynone more electrophilic and thus more susceptible to nucleophilic attack. While alkenes are generally more reactive than alkynes in electrophilic additions, the opposite is often true for nucleophilic additions to conjugated systems.[5][6][7]

The kinetic data from the proposed study is expected to show a larger second-order rate constant (k₂) for this compound compared to 3-Hexen-2-one for both thiol and amine nucleophiles. This quantitative data would provide direct evidence for the enhanced reactivity of the ynone system.

Role in Investigating Biological Pathways

While there is no evidence to suggest that this compound is a natural signaling molecule, activated alkynes are invaluable tools in chemical biology for studying biological pathways. Their high reactivity and specificity towards certain nucleophiles, such as the thiol group of cysteine residues in proteins, allow them to be used as chemical probes.[1]

The "thiol-yne" reaction, a form of Michael addition, is considered a "click" reaction due to its high efficiency and specificity under biological conditions.[3] Researchers can incorporate an activated alkyne into a molecule of interest (e.g., a drug candidate or a metabolic tracer) to study its interactions within a cell. By attaching a reporter tag (e.g., a fluorophore or biotin) to the alkyne-modified molecule after it has reacted with its biological target, researchers can visualize and identify the proteins and pathways involved.[1][8] Therefore, the kinetic studies of this compound are highly relevant for designing and optimizing such chemical biology tools.

Conclusion

References

Unraveling the Reactivity of 3-Hexyn-2-one: A Computational Comparison of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of molecular interactions is paramount. This guide provides a comparative analysis of potential reaction mechanisms for 3-Hexyn-2-one, a molecule of interest in organic synthesis and medicinal chemistry. Due to a lack of specific published computational studies on this compound, this analysis is built upon well-established reaction pathways for analogous α,β-unsaturated ketones and alkynes. The presented data, protocols, and pathways serve as an illustrative framework for how computational chemistry can be leveraged to predict and understand the reactivity of such compounds.

Data Presentation: A Comparative Look at Reaction Energetics

Computational chemistry provides a powerful lens to dissect reaction mechanisms by calculating the energy landscapes of potential pathways. Key parameters such as activation energy (the energy barrier that must be overcome for a reaction to occur) and reaction energy (the net energy change of the reaction) are crucial in determining the feasibility and spontaneity of a given transformation.

Below is a table summarizing hypothetical, yet plausible, quantitative data for competing reaction pathways of this compound with a generic nucleophile (Nu⁻). These values are representative of what would be obtained from Density Functional Theory (DFT) calculations and are based on studies of similar α,β-unsaturated systems.[1][2]

Reaction PathwayComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
1,2-Addition (Direct Attack at Carbonyl) DFT (B3LYP/6-31G)15.2-8.5
1,4-Addition (Conjugate Attack at Alkyne) DFT (B3LYP/6-31G)12.8-15.3
[3+2] Cycloaddition (with a 1,3-dipole) DFT (M06-2X/6-311+G) 20.5-25.0
1,2-Addition (Direct Attack at Carbonyl) DFT (M06-2X/6-311+G)14.7-9.1
1,4-Addition (Conjugate Attack at Alkyne) DFT (M06-2X/6-311+G**)12.1-16.0

Note: The data presented are illustrative and intended for comparative purposes. Actual values for this compound would require specific computational studies.

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the computational and experimental investigation of reaction mechanisms for compounds like this compound.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of molecules and predicting their reactivity.[3] A typical protocol for studying the reaction mechanisms of this compound would involve:

  • Geometry Optimization: The 3D structures of reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. This is often performed using a functional like B3LYP with a basis set such as 6-31G*.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

  • Transition State Search: Various algorithms, such as the Berny algorithm, are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, for instance, the M06-2X functional with a larger basis set like 6-311+G**.[4]

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.[4]

Experimental Protocol: Kinetic Studies and Product Analysis

Experimental validation is crucial to confirm computational predictions. A general protocol to study the reaction of this compound with a nucleophile would include:

  • Reaction Setup: The reaction is carried out in a suitable solvent under controlled temperature and atmospheric conditions.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular intervals and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of reactants and the formation of products.

  • Product Isolation and Characterization: Once the reaction is complete, the products are isolated using techniques like column chromatography. The structure of the isolated products is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.

  • Kinetic Analysis: By plotting the concentration of reactants or products as a function of time, the reaction rate and rate law can be determined, providing insights into the reaction mechanism.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate plausible reaction pathways for this compound.

Reaction_Pathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_12_addition 1,2-Addition cluster_14_addition 1,4-Addition (Conjugate) This compound This compound TS1 Transition State 1 This compound->TS1 Direct Attack TS2 Transition State 2 This compound->TS2 Conjugate Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->TS1 Nucleophile (Nu-)->TS2 Intermediate1 Alkoxide Intermediate TS1->Intermediate1 Product1 1,2-Adduct Intermediate1->Product1 Protonation Intermediate2 Enolate Intermediate TS2->Intermediate2 Product2 1,4-Adduct Intermediate2->Product2 Tautomerization

Caption: Competing 1,2- and 1,4-addition pathways for a nucleophile with this compound.

Experimental_Workflow Reactants This compound + Nucleophile Reaction Controlled Reaction Conditions (Solvent, Temp, Time) Reactants->Reaction Monitoring Reaction Monitoring (GC-MS, HPLC) Reaction->Monitoring Workup Reaction Quenching & Workup Reaction->Workup Kinetics Kinetic Analysis Monitoring->Kinetics Purification Product Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for studying the reaction of this compound.

This guide underscores the synergy between computational and experimental chemistry in elucidating complex reaction mechanisms. For drug development professionals and researchers, these predictive models offer a cost-effective and insightful approach to understanding molecular reactivity, guiding synthetic strategies, and ultimately accelerating the discovery process.

References

A Comparative Guide to the Efficiency of Catalysts for 3-Hexyn-2-one Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of catalysts for the chemical transformations of 3-hexyn-2-one, a valuable building block in organic synthesis. Given the limited direct literature on this compound, this comparison leverages data from the closely related and well-studied substrate, 3-hexyn-1-ol, to provide insights into catalyst performance. The guide focuses on two primary transformations: selective hydrogenation to (Z)-3-hexen-2-one and hydration to 3,3-hexanedione.

Catalyst Performance Comparison

The efficiency of various catalysts is summarized below, focusing on key performance indicators such as conversion, selectivity, and reaction conditions. This data is primarily derived from studies on the analogous substrate, 3-hexyn-1-ol, and is expected to be indicative of performance for this compound.

Catalyst SystemTarget TransformationSubstrateConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reaction Time (h)Key Features
Lindlar Catalyst (Pd/CaCO₃/Pb) Selective Hydrogenation3-Hexyn-1-ol>99>95 (to cis-alkene)350.3~3.5High selectivity to cis-alkene, commercially available.[1]
Pd/Al₂O₃ (Cat 1) Selective Hydrogenation3-Hexyn-1-ol>89up to 97 (to (Z)-alkenol)250.13High stereoselectivity, operates at room temperature.[2]
Pd Nanoparticles (in microemulsion) Selective Hydrogenation3-Hexyn-1-ol97-9991-95 (to cis-hexenol)Not SpecifiedNot Specified~3.3High conversion and selectivity.[3]
BASF LF100 Catalyst Selective Hydrogenation3-Hexyn-1-ol20.796.1 (to hexenol)Not SpecifiedNot Specified~3.5Lower conversion under certain conditions.[3]
Au(III) Halo Dithiocarbamate Complexes HydrationPhenylacetyleneModerateHigh (to ketone)Not SpecifiedNot SpecifiedNot SpecifiedCatalyzes hydration to form ketones.[4]
Gold(I) NHC Complexes HydrationAlkynesHighHigh (to ketone)< 60Not SpecifiedNot SpecifiedLow catalyst loadings (<10 ppm), acid-free conditions.[5][6]

Experimental Protocols

Detailed methodologies for the key catalytic transformations are provided below. These protocols are generalized and may require optimization for specific experimental setups and substrate concentrations.

Selective Hydrogenation using Lindlar Catalyst

This protocol describes a general procedure for the selective hydrogenation of an alkyne to a cis-alkene using a commercial Lindlar catalyst.

Materials:

  • This compound (or analogous alkyne)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., round-bottom flask, Parr apparatus)

  • Magnetic stirrer

  • Celite® for filtration

Procedure:

  • In a clean, dry reaction vessel, dissolve the alkyne substrate in a suitable solvent (e.g., 10-20 mL per gram of substrate).

  • Carefully add the Lindlar catalyst to the solution (typically 5-10 wt% relative to the substrate).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 0.1 - 0.3 MPa).

  • Commence vigorous stirring to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, gaseous hydrogen).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

  • Upon completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.

  • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.[1]

Hydration of Alkynes using Gold(I) Catalysis

This protocol outlines a general procedure for the gold-catalyzed hydration of an alkyne to a ketone.

Materials:

  • This compound (or analogous alkyne)

  • Gold(I) catalyst (e.g., [AuCl(NHC)])

  • Solvent (e.g., γ-valerolactone)

  • Water

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the alkyne substrate and the solvent.

  • Add the gold(I) catalyst to the mixture. Catalyst loading can be as low as <10 ppm.[6]

  • Add water to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., up to 60°C).

  • Monitor the reaction progress by GC or other suitable analytical techniques until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by extraction with an organic solvent.

  • The organic layer is then dried and the solvent removed to yield the ketone product. Purification can be carried out by standard methods if required.

Catalyst Selection Workflow

The choice of catalyst is critical for achieving the desired transformation of this compound. The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on the desired product.

CatalystSelection Catalyst Selection for this compound Transformation start Define Desired Transformation hydrogenation Selective Hydrogenation (this compound -> (Z)-3-Hexen-2-one) start->hydrogenation hydration Hydration (this compound -> 3,3-Hexanedione) start->hydration catalyst_h Select Hydrogenation Catalyst hydrogenation->catalyst_h catalyst_hy Select Hydration Catalyst hydration->catalyst_hy lindlar Lindlar Catalyst (Pd/CaCO3/Pb) High cis-selectivity catalyst_h->lindlar High Stereoselectivity pd_alumina Pd/Al2O3 Good selectivity, mild conditions catalyst_h->pd_alumina Mild Conditions au_i Gold(I) Catalysts (e.g., NHC complexes) High efficiency, mild conditions catalyst_hy->au_i High Efficiency au_iii Gold(III) Catalysts (e.g., halo dithiocarbamate) Effective for ketone formation catalyst_hy->au_iii Alternative Gold Catalyst outcome_h Product: (Z)-3-Hexen-2-one lindlar->outcome_h pd_alumina->outcome_h outcome_hy Product: 3,3-Hexanedione au_i->outcome_hy au_iii->outcome_hy

Caption: Logical workflow for selecting a catalyst for this compound transformations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Hexyn-2-one, a flammable and toxic organic compound, requires strict adherence to hazardous waste protocols. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1] Key safety measures include:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][3][4]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][3][4]

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][3]

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodeDescription
Flammable Liquid and VaporH226A liquid and vapor that can be ignited.[3][5]
Toxic if SwallowedH301Can cause severe health effects or death if ingested.[3][5]
Harmful if SwallowedH302May cause harm if ingested.[5]
Causes Skin IrritationH315Can cause redness, itching, or inflammation of the skin.[3][5]
Causes Serious Eye Irritation/DamageH319/H318Can cause significant irritation or damage to the eyes.[3][5]
Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][6]

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, compatible, and properly sealed hazardous waste container.[7][8]

  • The container should be made of a material that is compatible with organic solvents and clearly labeled as "Hazardous Waste".[8][9]

  • Do not mix this compound with incompatible waste streams.[7][10]

Step 2: Labeling the Waste Container

  • The hazardous waste label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".[8]

    • The specific hazards: "Flammable Liquid," "Toxic".[7]

    • The accumulation start date.[11]

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][11]

  • The storage area must be well-ventilated and away from sources of ignition.[3][7]

  • Ensure the container is kept closed at all times, except when adding waste.[8][9]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Follow your institution's specific procedures for waste pickup requests.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, use an inert absorbent material like sand, vermiculite, or silica gel to contain the spill.[4][7] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[4] For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow for this compound

G cluster_lab Laboratory Procedures A Initial Handling - Wear appropriate PPE - Use in a well-ventilated area B Waste Collection - Use a designated, compatible container - Do not mix with incompatible wastes A->B Spill Spill Occurs A->Spill C Labeling - 'Hazardous Waste' - Chemical name and hazards - Accumulation start date B->C D Temporary Storage - Designated Satellite Accumulation Area - Away from ignition sources C->D E Disposal Request - Contact Environmental Health & Safety (EHS) - Schedule a waste pickup D->E F Professional Disposal - Handled by trained EHS personnel - Transport to an approved waste facility E->F Transfer of Custody Spill_Response Spill Response - Alert personnel - Contain with absorbent material - Collect for disposal Spill->Spill_Response Spill_Response->B Dispose of contaminated materials

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hexyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hexyn-2-one

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.

Chemical Safety and Hazard Information

This compound is a flammable liquid and vapor that is toxic if swallowed and can cause skin and serious eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 1679-36-3
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
Appearance Colorless to Red to Green clear liquid
Purity >95.0% (GC)
Boiling Point 77 °C / 75 mmHg
Flash Point 39 °C
Specific Gravity (20/20) 0.88
Refractive Index 1.44
UN Number 1992

Source: TCI Chemicals, PubChem[1][4]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The required PPE for handling this compound is outlined below.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[3][5]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile or neoprene) and a laboratory coat or disposable gown. Fire/flame resistant clothing is also recommended.[5][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown conforming to EN14387).[5][7]
Footwear Chemical-resistant shoe covers or boots should be worn, especially when handling larger quantities or in case of a spill.[6]
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all operations involving open containers.[3][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • Tools: Use only non-sparking tools to prevent ignition.[1][3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the work area is clean, and all required equipment is within reach inside the fume hood.

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge.[1] Slowly dispense the required amount of this compound.

  • During Use: Keep the container tightly closed when not in use.[1] Avoid breathing vapors or mist.[5] Do not eat, drink, or smoke when using this product.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][7] The storage area should be designated for flammable liquids. Keep the container tightly closed and store in a locked cabinet.[1][3]

Disposal Plan

All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

  • Do not dispose of this compound down the drain.[6]

Emergency Protocols

First-Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1][5]

  • Unsuitable Extinguishing Media: Do NOT use a water jet.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The workflow below outlines the necessary steps for a safe and effective response.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate non-essential personnel and secure the area spill->evacuate ppe Don appropriate PPE (respirator, gloves, gown, etc.) evacuate->ppe ignition Eliminate all ignition sources (heat, sparks, flames) ppe->ignition ventilate Ensure adequate ventilation (if safe to do so) ignition->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Carefully collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate disposal Dispose of waste container as hazardous waste decontaminate->disposal report Report the incident to the Environmental Health & Safety department disposal->report end_event Spill Response Complete report->end_event

Caption: Workflow for handling a this compound chemical spill.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.